Product packaging for PF-04217903(Cat. No.:CAS No. 1159490-85-3)

PF-04217903

Cat. No.: B1663016
CAS No.: 1159490-85-3
M. Wt: 372.4 g/mol
InChI Key: PDMUGYOXRHVNMO-UHFFFAOYSA-N
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Description

MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor this compound selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines.
This compound has been used in trials studying the treatment of Neoplasms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N8O B1663016 PF-04217903 CAS No. 1159490-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUGYOXRHVNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026097
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956905-27-4
Record name PF-04217903
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04217903
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
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Record name PF-04217903
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of PF-04217903: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Met

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5] Consequently, the development of selective c-Met inhibitors represents a promising therapeutic strategy. This compound emerged from a dedicated drug discovery program aimed at identifying a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for clinical development.[1]

Discovery of this compound: From Hit to Clinical Candidate

The journey to this compound began with a high-throughput screening (HTS) campaign that identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual degree of selectivity for c-Met over a broad panel of other kinases.[1]

A key breakthrough in the lead optimization process was the determination of the cocrystal structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase domain.[1] This structural insight revealed a unique binding mode responsible for the compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to be chemically and metabolically labile.[1]

Leveraging structure-based drug design, the research team replaced the unstable oxindole hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This strategic modification, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated as this compound.[1]

Synthesis of this compound

The synthesis of this compound was developed and carried out at Pfizer Global Research and Development.[5] While the detailed, step-by-step synthesis is typically found in the supplementary information of the primary publication, the overall strategy involves the construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole and quinoline moieties.

A potential synthetic route, inferred from related syntheses of similar compounds, is outlined below. This should be considered a general representation, and for exact reagents, conditions, and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18), 8091-8109 is essential.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Synthesis cluster_2 Fragment Coupling and Final Steps A Starting Materials for Triazolopyrazine Core B Cyclization and Functionalization A->B C Functionalized Triazolopyrazine Intermediate B->C G Coupling of Triazolopyrazine and Pyrazole Moieties C->G D Quinoline-6-carbaldehyde E Conversion to Quinolin-6-ylmethanamine D->E H Introduction of Quinoline Side Chain E->H F Protected Pyrazole Ethanol F->G G->H I Final Deprotection H->I J This compound I->J

Caption: Generalized Synthetic Workflow for this compound.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been quantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical Kinase AssayHuman c-MetKi4.8[2][5]
Cellular Phosphorylation AssayHUVECs (HGF-stimulated)IC504.6[2][5]
Cellular Phosphorylation AssayPanel of human tumor and endothelial cellsIC50 (mean)7.3[5]
Cell Proliferation AssayGTL-16 (gastric carcinoma)IC5012[2]
Cell Proliferation AssayNCI-H1993 (NSCLC)IC5030[2]
Apoptosis AssayGTL-16 cellsIC5031[2]
Endothelial Cell Survival AssayHUVECs (HGF-mediated)IC5012[2][5]
Endothelial Cell Invasion AssayHUVECs (HGF-mediated)IC5027[5]
Endothelial Cell Apoptosis AssayHUVECsIC507[5]

A hallmark of this compound is its exceptional selectivity. It has been screened against a large panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4][5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.

Mechanism of Action: Inhibition of c-Met Signaling

This compound functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

cMet_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P1->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response PF04217903 This compound PF04217903->P1 Inhibition

Caption: this compound Inhibition of the c-Met Signaling Pathway.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models. The efficacy is particularly pronounced in tumors that are dependent on c-Met signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.

Table 2: In Vivo Antitumor Activity of this compound

Xenograft ModelTumor Typec-Met StatusKey FindingsReference
GTL-16Gastric CarcinomaMET AmplificationDose-dependent tumor growth inhibition correlated with inhibition of c-Met phosphorylation.[5]
U87MGGlioblastomaHGF/c-Met Autocrine LoopSignificant tumor growth inhibition at well-tolerated doses.[5]
HT29Colon Carcinomac-Met ExpressionPartial tumor growth inhibition alone; enhanced efficacy in combination with RON shRNA.[4]

In these in vivo studies, the administration of this compound led to a dose-dependent inhibition of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy.[2][4] Furthermore, this compound demonstrated anti-angiogenic properties in vivo.[4]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of these findings. Below are summaries of the key methodologies employed in the evaluation of this compound.

c-Met Kinase Assay

A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of recombinant human c-Met kinase.[5]

Kinase_Assay_Workflow A Combine c-Met enzyme, ATP, and substrate B Incubate with this compound at various concentrations A->B C Measure ADP production (coupled to NADH consumption) B->C D Determine Ki from rate of NADH absorbance decrease C->D

Caption: Workflow for the c-Met Biochemical Kinase Assay.

Protocol Summary:

  • The assay measures the time-dependent production of ADP by c-Met.

  • ADP production is determined by analyzing the rate of NADH consumption, which is measured by a decrease in absorbance at 340 nm.

  • The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase).

  • This compound is added at varying concentrations to determine its inhibitory effect on the reaction rate.

  • The inhibition constant (Ki) is calculated from the resulting data.

Cellular c-Met Phosphorylation Assay

An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.

Protocol Summary:

  • Cells (e.g., GTL-16, HUVECs) are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound for a specified time.

  • For non-constitutively active cell lines, c-Met is stimulated with HGF.

  • Cell lysates are prepared.

  • A capture ELISA is performed using an antibody specific for total c-Met to capture the protein and a phospho-tyrosine specific antibody for detection.

  • The IC50 value is determined from the dose-response curve.

Cell Proliferation/Survival Assay

The effect of this compound on cell viability is assessed using standard methods such as MTT or resazurin-based assays.

Protocol Summary:

  • Cells are seeded in 96-well plates at a low density.

  • The cells are treated with a range of concentrations of this compound.

  • For certain cell lines, HGF is added to stimulate proliferation.

  • After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is added.

  • The absorbance or fluorescence is measured to determine the number of viable cells.

  • IC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay

Apoptosis induction by this compound can be measured using various techniques, including ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for Annexin V staining or caspase activation.

Protocol Summary (ssDNA Apoptosis ELISA):

  • Cells (e.g., GTL-16) are treated with this compound for a specified duration (e.g., 24 hours).[8]

  • The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]

  • The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in immunocompromised mice bearing human tumor xenografts.

Protocol Summary:

  • Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude mice.

  • Once tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally at various doses and schedules.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a testament to the power of structure-based drug design in developing highly potent and selective kinase inhibitors. Its discovery and preclinical development have provided a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its clinical evaluation as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery.

References

In-Depth Technical Guide: PF-04217903, a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, promoting tumor growth, invasion, and angiogenesis.[1][3] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, both in vitro and in vivo.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a quinoline moiety.[5]

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][7][8]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some parameters are limited in publicly available literature, predicted values are provided for reference. The compound is notably insoluble in water and ethanol but soluble in DMSO.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₆N₈O[10]
Molecular Weight 372.38 g/mol [10]
CAS Number 956905-27-4[9]
Appearance Solid[10]
Solubility Insoluble in Water and Ethanol≥18.6 mg/mL in DMSO[8][10]
Predicted Water Solubility 0.224 mg/mL[5]
Predicted logP 1.3[5]
Predicted pKa (Strongest Basic) 4.5[5]

Pharmacological Properties

Pharmacodynamics

This compound is a highly selective inhibitor of c-Met kinase, demonstrating over 1,000-fold selectivity against a panel of more than 150 other kinases.[3] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of c-Met and its downstream signaling pathways.[2] The inhibitory activity of this compound against wild-type c-Met and various mutants is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound

Target/AssayIC₅₀/Kᵢ (nM)Cell Line/Assay Conditions
c-Met (Kᵢ) 4.8Recombinant human c-Met kinase
c-Met phosphorylation 4.8A549 cells
c-Met-H1094R 3.1Not specified
c-Met-R988C 6.4Not specified
c-Met-T1010I 6.7Not specified
c-Met-Y1230C >10,000Not specified
GTL-16 cell proliferation 12Gastric carcinoma
H1993 cell proliferation 30NSCLC
GTL-16 cell apoptosis 31Gastric carcinoma
HUVEC survival 12Human Umbilical Vein Endothelial Cells
HUVEC Matrigel invasion 27Human Umbilical Vein Endothelial Cells

Data compiled from multiple sources.[2][7][8][11]

Pharmacokinetics

This compound is an orally bioavailable compound.[1] A Phase 1 clinical trial in patients with advanced solid tumors was initiated but later terminated due to a strategic decision by the developer, not due to safety concerns.[4] Detailed human pharmacokinetic data from this trial are not extensively published. However, a predicted plasma half-life (t½) of 1.9 hours in humans has been reported based on physiologically based pharmacokinetic (PBPK) modeling.[12] In vivo studies in mouse xenograft models have shown that oral administration of this compound leads to dose-dependent inhibition of c-Met phosphorylation in tumors.[2]

Mechanism of Action: The c-Met Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a key driver in many cancers. This compound inhibits the tyrosine kinase activity of the c-Met receptor, thereby blocking the downstream signaling cascades.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PF04217903 This compound PF04217903->Dimerization Inhibits ATP Binding Gab1 Gab1 Dimerization->Gab1 Recruits GRB2 GRB2/SOS Dimerization->GRB2 STAT3 STAT3 Dimerization->STAT3 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Invasion) ERK->GeneExpression STAT3_dimer STAT3 Dimerization STAT3->STAT3_dimer STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus GeneTranscription Gene Transcription (Angiogenesis, Survival) STAT3_nucleus->GeneTranscription

c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of c-Met autophosphorylation in a cellular context.

  • Cell Seeding: Seed A549 cells in 96-well plates in growth medium and culture overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium containing 0.04% BSA.

  • Compound Incubation: Add serial dilutions of this compound to each well and incubate at 37°C for 1 hour.

  • Ligand Stimulation: Add HGF (40 ng/mL) to the cells for 20 minutes to stimulate c-Met phosphorylation.

  • Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na₃VO₄ and generate protein lysates.

  • ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA method.[8]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed tumor cells (e.g., GTL-16, H1993) at a low density in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Use MTT or resazurin-based assays to determine the number of viable cells.[13] Alternatively, cells can be counted using a Coulter counter after a 4-day incubation.[8]

Apoptosis Assay

This assay determines the induction of apoptosis by this compound.

  • Cell Seeding: Seed GTL-16 cells in 96-well plates at 40,000 cells per well.

  • Compound Treatment: Add designated concentrations of this compound in serum-free media.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 48 hours.

  • Apoptosis Detection: Use the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions to quantify apoptosis.[7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

  • Tumor Implantation: Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into athymic nude mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~200 mm³).

  • Drug Administration: Administer this compound orally at various dose levels (e.g., 1-30 mg/kg/day) or vehicle control.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met phosphorylation, cell proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[13]

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow Discovery Target Identification (c-Met) Biochemical Biochemical Assays (Kinase Inhibition, Ki) Discovery->Biochemical Selectivity Selectivity Profiling (Kinase Panel Screening) Biochemical->Selectivity CellBased Cell-Based Assays Selectivity->CellBased CellProliferation Proliferation/Apoptosis CellBased->CellProliferation Signaling Downstream Signaling (p-Met, p-AKT, p-ERK) CellBased->Signaling Migration Migration/Invasion Assays CellBased->Migration InVivo In Vivo Models (Xenografts) CellBased->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Antitumor Efficacy InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity IND IND-Enabling Studies Toxicity->IND

Preclinical development workflow for a c-Met kinase inhibitor.

Conclusion

This compound is a well-characterized, potent, and highly selective c-Met inhibitor with demonstrated preclinical antitumor and anti-angiogenic activity. Its mechanism of action through the inhibition of the HGF/c-Met signaling pathway provides a strong rationale for its investigation in c-Met-dependent cancers. While its clinical development was discontinued for strategic reasons, the comprehensive preclinical data available for this compound make it a valuable tool for cancer research and a benchmark for the development of new c-Met targeted therapies.

References

An In-depth Technical Guide on the Core Mechanism of Action of PF-04217903, a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the molecular interactions, effects on downstream signaling pathways, and cellular consequences of c-Met inhibition by this compound. The guide includes quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of key pathways and processes to facilitate a deeper understanding for research and development purposes.

Introduction: The c-Met Signaling Axis and Its Role in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[3] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways.[2][4][5] These pathways collectively regulate complex cellular programs like proliferation, survival, motility, invasion, and morphogenesis.[1][4][6]

In oncology, dysregulation of the HGF/c-Met axis is a well-established driver of tumor progression.[1][7] Aberrant c-Met activation can occur through various mechanisms, including gene amplification, activating mutations, protein overexpression, or the establishment of an HGF/c-Met autocrine or paracrine loop.[2][4][5][8][9] This sustained signaling promotes tumor growth, angiogenesis, invasion, and metastasis, and is often associated with a more aggressive clinical phenotype and poor prognosis in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[2][5][10][11] Consequently, c-Met has emerged as a critical therapeutic target in cancer drug development.[1][4][7]

This compound is an orally bioavailable, small-molecule inhibitor designed to selectively target the c-Met kinase.[10] Its high selectivity and potent activity make it a valuable tool for both preclinical research and clinical investigation.[12][13][14][15]

Core Mechanism of Action of this compound

This compound functions as a potent, ATP-competitive inhibitor of the c-Met kinase.[3][12][13][14][15][16][17][18][19][20] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[9][17] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the c-Met receptor and its substrates. This action effectively blocks the autophosphorylation and subsequent activation of the kinase.[12]

The inhibition of c-Met autophosphorylation is the critical event that abrogates the entire downstream signaling cascade. Without this initial activation step, the docking sites for adaptor proteins like GRB2 and GAB1 are not formed, preventing the activation of key signaling pathways.[4] As a result, this compound effectively suppresses c-Met-driven cellular processes, including proliferation, survival, migration, and invasion.[10][12][13][14][16][17][18]

The diagram below illustrates the HGF/c-Met signaling pathway and the specific point of inhibition by this compound.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS GAB1 GAB1 cMet->GAB1 STAT STAT3/5 cMet->STAT PF04217903 This compound PF04217903->cMet Inhibits ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Invasion Motility, Invasion ERK->Invasion PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion STAT->Proliferation ELISA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed A549 cells in 96-well plate B 2. Culture overnight A->B C 3. Replace with serum-free medium B->C D 4. Add serial dilutions of this compound (1 hr) C->D E 5. Add HGF to stimulate (20 min) D->E F 6. Wash and lyse cells E->F G 7. Perform Sandwich ELISA for Phospho-c-Met F->G H 8. Data Analysis: Calculate IC50 G->H Logical_Relationship cluster_outcomes Cellular Outcomes cMet_Activation Dysregulated c-Met Activation Downstream_Signaling Downstream Signaling (AKT, MAPK, STAT) cMet_Activation->Downstream_Signaling Activates PF04217903 This compound PF04217903->cMet_Activation Inhibits Proliferation Tumor Proliferation & Survival Downstream_Signaling->Proliferation Invasion Invasion & Metastasis Downstream_Signaling->Invasion Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

References

PF-04217903: A Technical Guide to its ATP-Competitive Inhibition of c-Met

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04217903, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: ATP-Competitive Inhibition by this compound

This compound functions as a small molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways crucial for cell growth, survival, migration, and invasion.[1] Its mechanism of action is characterized by high potency and remarkable selectivity for c-Met over a vast array of other kinases, making it a valuable tool for studying c-Met-driven oncogenesis.[2]

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events. The diagram below illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound.

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects c-Met c-Met p-c-Met p-c-Met c-Met->p-c-Met Dimerization & Autophosphorylation HGF HGF HGF->c-Met Binds ATP ATP ATP->p-c-Met Donates Phosphate This compound This compound This compound->c-Met Inhibits PI3K/AKT PI3K/AKT Pathway p-c-Met->PI3K/AKT RAS/MAPK RAS/MAPK Pathway p-c-Met->RAS/MAPK STAT STAT Pathway p-c-Met->STAT Migration Migration p-c-Met->Migration Invasion Invasion p-c-Met->Invasion Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation STAT->Proliferation

Caption: c-Met signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeParameterValue (nM)Reference
c-MetBiochemical Kinase AssayKi4.5[1]
c-MetBiochemical Kinase AssayKi4.8[2][3]
c-Met (Wild Type)Cellular PhosphorylationIC507.3[2]
c-Met-H1094RCellular AssayIC503.1[4]
c-Met-R988CCellular AssayIC506.4[4]
c-Met-T1010ICellular AssayIC506.7[4]
c-Met-Y1230CCellular AssayIC50>10,000[4]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValue (nM)Reference
GTL-16ProliferationIC505-16[1]
H1993ProliferationIC505-16[1]
A549c-Met PhosphorylationIC504.8[1][4]
HUVECc-Met PhosphorylationIC504.6[2]
HUVECSurvivalIC5012[1]
HUVECApoptosisIC5027[1]
HUVECMatrigel InvasionIC507.3[1]

Table 3: Kinase Selectivity Profile

ParameterValueReference
Selectivity over >150 other kinases>1000-fold[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (Continuous-Coupled Spectrophotometric Assay)

This assay quantifies the catalytic activity of recombinant human c-Met kinase by measuring the production of ADP.

Principle: The time-dependent production of ADP by c-Met is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing the c-Met enzyme, a peptide substrate, and ATP in a suitable kinase buffer.

  • Add this compound at various concentrations.

  • Initiate the reaction by adding a coupling system containing pyruvate kinase and lactate dehydrogenase.

  • Continuously monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of reaction and determine the Ki value for this compound.

Cellular c-Met Phosphorylation ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the inhibition of c-Met phosphorylation in a cellular context.

Protocol:

  • Seed cells (e.g., A549, HUVEC) in 96-well plates and culture overnight.[4]

  • Replace the growth medium with serum-free medium.[4]

  • Add serial dilutions of this compound to the wells and incubate for 1-2 hours.[5]

  • For ligand-dependent phosphorylation, stimulate the cells with HGF for a short period (e.g., 10-20 minutes).[5]

  • Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-c-Met capture antibody.

  • Detect phosphorylated c-Met using a primary antibody specific for phospho-c-Met, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of tumor cell lines.

Protocol (using MTT/Resazurin):

  • Seed cells in 96-well plates at a low density.[6]

  • Treat the cells with various concentrations of this compound.[6]

  • Incubate for a defined period (e.g., 72 hours).[6]

  • Add MTT or resazurin reagent to each well and incubate until a color change is observed.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 value for cell growth inhibition.

Apoptosis Assay

This assay determines the ability of this compound to induce programmed cell death.

Protocol (using ssDNA Apoptosis ELISA Kit):

  • Seed cells (e.g., GTL-16) in 96-well plates.[5]

  • Treat the cells with different concentrations of this compound in serum-free media for 24-48 hours.[5]

  • Lyse the cells and perform the ELISA according to the manufacturer's instructions to detect single-stranded DNA (ssDNA), a marker of apoptosis.[5]

  • Measure the absorbance and quantify the induction of apoptosis relative to untreated controls.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of this compound in a living organism.

Protocol:

  • Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into immunocompromised mice.[5]

  • Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[5]

  • Administer this compound orally at various doses or a vehicle control daily.[5]

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-Met, immunohistochemistry for proliferation and apoptosis markers).

  • Evaluate the antitumor efficacy based on tumor growth inhibition.

The following diagram illustrates a general workflow for evaluating a c-Met inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Recombinant c-Met) Cellular_Assay Cellular Assays (c-Met Phosphorylation, Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Validate in Cells In_Vivo_Study In Vivo Xenograft Model Cellular_Assay->In_Vivo_Study Test in Animal Model Lead_Optimization Lead Optimization In_Vivo_Study->Lead_Optimization Evaluate Efficacy & PK/PD

Caption: General experimental workflow for inhibitor characterization.

Chemical Structure

The chemical structure of this compound is provided below.

IUPAC Name: 2-(4-(1-((quinolin-6-yl)methyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol

Chemical Formula: C19H16N8O

Molecular Weight: 372.38 g/mol

This guide provides a comprehensive technical overview of this compound, intended to support further research and development efforts in the field of c-Met targeted cancer therapy. The detailed protocols and summarized data serve as a valuable resource for scientists and researchers.

References

The Unwavering Precision of PF-04217903: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the intricate landscape of kinase inhibitor drug development, achieving a high degree of selectivity remains a paramount challenge. This technical guide provides an in-depth analysis of the selectivity profile of PF-04217903, a potent and highly specific inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented herein are curated for researchers, scientists, and drug development professionals to illuminate the precise molecular interactions and therapeutic potential of this compound.

This compound has demonstrated remarkable selectivity for c-Met, a key driver in various cancers, exhibiting over 1,000-fold greater potency for its primary target compared to a broad spectrum of other kinases.[1][2][3][4] This exceptional specificity minimizes the potential for off-target effects, a critical factor in the development of safer and more effective cancer therapies.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against a comprehensive panel of kinases. The following tables summarize the key quantitative data, showcasing its potent and selective inhibition of c-Met and its variants, alongside its minimal impact on other closely related kinases.

Table 1: Inhibitory Potency of this compound against c-Met Kinase

TargetAssay TypeIC50 (nM)Cell Line
c-MetCellular c-Met Phosphorylation ELISA4.8A549[5]
Wild-type c-MetIn vitro kinase assay3.1N/A[5]
c-Met (H1094R mutant)In vitro kinase assay3.1N/A[5]
c-Met (R988C mutant)In vitro kinase assay6.4N/A[5]
c-Met (T1010I mutant)In vitro kinase assay6.7N/A[5]
c-Met (Y1230C mutant)In vitro kinase assay>10,000N/A[5]

Table 2: Selectivity of this compound against a Panel of Other Kinases

While the complete raw data from a broad kinome scan is not publicly available, extensive screening has been conducted. This compound was evaluated against a panel of over 208 kinases and consistently demonstrated a selectivity of over 1,000-fold for c-Met compared to other kinases in the panel.[5]

Experimental Methodologies

The robust and reproducible data on this compound's selectivity are underpinned by meticulous experimental protocols. A key assay used to determine its cellular potency is the Cellular c-Met Phosphorylation ELISA.

Cellular c-Met Phosphorylation ELISA Protocol

This assay quantifies the inhibition of c-Met phosphorylation in a cellular context.

  • Cell Culture: A549 cells, which endogenously express wild-type human c-Met, are seeded in 96-well plates and cultured overnight in growth medium.[5]

  • Serum Starvation: The growth medium is replaced with a serum-free medium containing 0.04% BSA to reduce basal kinase activity.[5]

  • Inhibitor Treatment: Serial dilutions of this compound are added to the wells, and the cells are incubated for one hour at 37°C.[5]

  • Ligand Stimulation: Hepatocyte growth factor (HGF), the natural ligand for c-Met, is added at a concentration of 40 ng/mL for 20 minutes to stimulate c-Met phosphorylation.[5]

  • Cell Lysis: The cells are washed with HBSS supplemented with 1 mM Na3VO4 (a phosphatase inhibitor) and then lysed to extract cellular proteins.[5]

  • ELISA: An ELISA is performed using a capture antibody specific for c-Met and a detection antibody that recognizes phosphorylated tyrosine residues. The antibody-coated plates are incubated with the protein lysates overnight at 4°C.[5]

  • Data Analysis: The degree of c-Met phosphorylation is quantified, and IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of HGF-stimulated c-Met phosphorylation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed A549 cells in 96-well plates B Culture overnight A->B C Replace with serum-free medium B->C D Add serial dilutions of this compound C->D E Incubate for 1 hour D->E F Stimulate with HGF (40 ng/mL) for 20 min E->F G Wash and lyse cells F->G H Perform c-Met Phosphorylation ELISA G->H I Data analysis and IC50 determination H->I

Cellular c-Met Phosphorylation ELISA Workflow.

c-Met Signaling Pathway and Inhibition by this compound

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. This compound, as an ATP-competitive inhibitor, blocks the catalytic activity of c-Met, thereby preventing the downstream signaling cascade.

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and downstream effectors, including GRB2, GAB1, PI3K, and STAT3. Activation of these proteins, in turn, triggers major signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to cancer cell growth and survival.[5] this compound effectively abrogates these processes by inhibiting the initial autophosphorylation of c-Met.

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet p-cMet cMet->p_cMet Autophosphorylation PF04217903 This compound PF04217903->p_cMet inhibits ATP ATP ADP ADP p_cMet->ATP uses GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

c-Met Signaling Pathway and Inhibition by this compound.

Conclusion

This compound stands out as a highly selective and potent c-Met inhibitor. Its exquisite selectivity profile, supported by robust experimental data, underscores its potential as a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed understanding of its mechanism of action and selectivity is crucial for its continued development and clinical application.

References

The Selective c-Met Inhibitor PF-04217903: An In-Depth Technical Guide on Downstream AKT and ERK Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PF-04217903, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. Specifically, this document focuses on the modulation of the key oncogenic signaling nodes, AKT and ERK, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of the c-Met/hepatocyte growth factor (HGF) receptor tyrosine kinase.[1] The HGF/c-Met signaling axis is a critical pathway in cell proliferation, survival, migration, and invasion. Its dysregulation, through overexpression, gene amplification, or mutation, is implicated in the progression and metastasis of numerous human cancers.[2][3] this compound has demonstrated high selectivity for c-Met over a wide range of other kinases, making it a valuable tool for investigating c-Met-driven oncogenesis and a potential therapeutic agent.[2][3] Understanding its precise effects on downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK (ERK) pathways, is crucial for its preclinical and clinical development.

Core Mechanism of Action

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain. This activation creates docking sites for adaptor proteins like GAB1 and GRB2, initiating downstream signaling cascades.[4] The two major pathways activated are:

  • The PI3K/AKT Pathway: This pathway is pivotal for cell survival and proliferation.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily regulates cell growth and proliferation.[4]

This compound exerts its effects by binding to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data related to its impact on c-Met signaling and associated biological outcomes.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineAssay TypeTarget/ProcessIC50 (nmol/L)Reference
HUVECc-Met PhosphorylationHGF-stimulated c-Met phosphorylation4.6[2]
HUVECCell SurvivalHGF-mediated survival12[2]
HUVECApoptosisInduction of apoptosis7[2]
HUVECMatrigel InvasionHGF-mediated invasion27[2]

Table 2: In Vivo Effects of this compound on Tumor Growth

Xenograft ModelDosingTreatment DurationTumor Growth Inhibition (%)Reference
U87MG10 mg/kg/day10 days68[5]
U87MG30 mg/kg/day10 days84[5]
HT29Not SpecifiedNot Specified38-40[2]
Colo205Not SpecifiedNot Specified44[2]
MDA-MB-231Not SpecifiedNot Specified43[2]
H292Not SpecifiedNot Specified39[2]

Downstream Signaling Effects: AKT and ERK Modulation

This compound has been shown to dose-dependently inhibit the phosphorylation of key downstream effectors of the c-Met pathway, including AKT and ERK.[2]

In the U87MG glioblastoma xenograft model, oral administration of this compound led to a dose-dependent decrease in the phosphorylation of both AKT and ERK1/2.[2] Similarly, in the GTL-16 gastric carcinoma model, which harbors MET gene amplification, this compound treatment resulted in a dose-dependent inhibition of AKT and ERK phosphorylation.[2]

Interestingly, in some contexts, the inhibition of c-Met by this compound can lead to signaling pathway "switching" as a potential resistance mechanism. For instance, in U87MG xenograft tumors, treatment with this compound resulted in a strong and dose-dependent induction of phospho-PDGFRβ levels, suggesting a possible escape mechanism.[2][3] In the HT29 colon cancer model, this compound monotherapy led to an upregulation of phospho-AKT, which was blocked by the combination with RON shRNA, indicating a role for RON in this signaling escape.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action on AKT and ERK Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PF04217903 This compound PF04217903->cMet Inhibits PI3K PI3K Gab1->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival pAKT->Survival RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Effects cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., GTL-16, U87MG) treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant elisa Capture ELISA for p-Met, p-AKT, p-ERK protein_quant->elisa western_blot Western Blot for p-Met, p-AKT, p-ERK, and total proteins protein_quant->western_blot xenograft Establish Xenograft Tumors in Mice dosing Oral Dosing with this compound xenograft->dosing tumor_collection Tumor Tissue Collection dosing->tumor_collection tissue_homogenization Tumor Homogenization and Lysis tumor_collection->tissue_homogenization invivo_analysis Western Blot Analysis of Tumor Lysates tissue_homogenization->invivo_analysis

Caption: Workflow for evaluating this compound's impact on signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on AKT and ERK signaling.

Cellular Kinase Phosphorylation ELISA Assay

This assay is employed for the quantitative determination of phosphorylated c-Met, AKT, and ERK in cell lysates.

  • Cell Seeding and Treatment:

    • Seed tumor cells (e.g., GTL-16, NCI-H1993, HT29) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with designated concentrations of this compound for a specified time (e.g., 1 hour). For some cell lines (e.g., U87MG, SW620, HT29), stimulation with HGF (e.g., 20 ng/mL) may be performed.[2][6]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, and protease inhibitors).

  • ELISA Procedure:

    • Use a phospho-specific sandwich ELISA kit according to the manufacturer's instructions.

    • Typically, a capture antibody specific for the total protein (e.g., total AKT) is coated on the 96-well plate.

    • Add diluted cell lysates to the wells and incubate to allow the protein to bind to the capture antibody.

    • Wash the wells to remove unbound components.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-AKT Ser473). This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).

    • After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated protein in the sample.

Western Blot Analysis

Western blotting is used to visualize the levels of total and phosphorylated proteins.

  • Sample Preparation:

    • Lyse cells or homogenized tumor tissues as described for the ELISA assay.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like GAPDH) overnight at 4°C with gentle agitation. Antibodies are diluted in the blocking buffer.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

In Vivo Xenograft Tumor Model Studies

These studies are essential for evaluating the antitumor efficacy of this compound in a living organism.

  • Cell Implantation:

    • Harvest tumor cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (length x width^2) / 2.

    • Once the tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[2]

    • Administer this compound orally at the desired doses and schedule. The control group receives the vehicle alone.[2]

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points, euthanize the mice and excise the tumors.

    • Tumor tissues can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

    • For signaling studies, homogenize the frozen tumor tissue and prepare lysates for Western blot analysis as described above to assess the in vivo inhibition of c-Met, AKT, and ERK phosphorylation.[2]

Conclusion

This compound is a highly selective c-Met inhibitor that effectively abrogates downstream signaling through the AKT and ERK pathways in various preclinical cancer models. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on c-Met-targeted therapies. The observed signaling escape mechanisms, such as the upregulation of PDGFRβ and the role of RON, highlight the complexity of tumor cell signaling and the importance of investigating potential resistance pathways to optimize therapeutic strategies. The provided visualizations and protocols serve as valuable resources for designing and interpreting experiments aimed at further elucidating the biological effects of this compound and other c-Met inhibitors.

References

The Selective c-Met Inhibitor PF-04217903: A Technical Guide to its Effects on HGF-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PF-04217903 and its targeted effects on the Hepatocyte Growth Factor (HGF)-dependent signaling pathway. This compound is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] Dysregulation of the HGF/c-Met axis is a known driver in the progression of numerous cancers, making it a critical target for therapeutic intervention.[3][6] This document details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

Mechanism of Action

This compound functions by selectively binding to the c-Met kinase domain and competing with ATP, thereby preventing autophosphorylation of the receptor upon HGF binding.[3][4][7] This action effectively abrogates the downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][2][4] The inhibitor has demonstrated more than 1,000-fold selectivity for c-Met over a broad panel of other kinases, highlighting its specificity.[2][3][4]

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified across a range of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

Biochemical Assays
Parameter Value (nM)
Ki (recombinant human c-Met kinase)4.8[2]
IC50 (c-Met autophosphorylation in A549 cells)4.0[8]
IC50 (HGF-stimulated c-Met phosphorylation in HUVECs)4.6[2][3]
Cellular Assays
Cell Line Assay IC50 (nM)
GTL-16 (gastric carcinoma)Cell Proliferation5-16[3]
NCI-H1993 (NSCLC)Cell Proliferation5-16[3]
U-87 MG (glioblastoma)Cell Proliferation (HGF-stimulated)Partial Inhibition[6]
SW620 (colon cancer)Cell Proliferation (HGF-stimulated)Partial Inhibition[6]
HT29 (colon cancer)Cell Proliferation (HGF-stimulated)Partial Inhibition[6]
HUVEC (endothelial cells)HGF-mediated Survival12[2][3]
HUVEC (endothelial cells)HGF-mediated Matrigel Invasion27[2]
HUVEC (endothelial cells)HGF-induced Apoptosis7[2]
NCI-H441 (NSCLC)HGF-stimulated Matrigel InvasionNot specified
LXFA 526L (lung adenocarcinoma)Clonogenic Growth16[8]
LXFA 1647L (lung adenocarcinoma)Clonogenic Growth13[8]

Key Signaling Pathways and Inhibition by this compound

Activation of c-Met by HGF triggers multiple downstream signaling pathways critical for cell function and survival. This compound effectively blocks these pathways at their origin.

HGF_cMet_Signaling HGF/c-Met Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion PF04217903 This compound PF04217903->cMet Inhibits ATP Binding

Caption: HGF/c-Met signaling cascade and the inhibitory action of this compound.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize this compound.

Biochemical Kinase Assay (c-Met Catalytic Activity)

This assay quantifies the catalytic activity of c-Met and the inhibitory effect of this compound.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow start Start prep_reagents Prepare Assay Buffer, Recombinant c-Met, ATP, and this compound dilutions start->prep_reagents add_inhibitor Add this compound at various concentrations to test wells prep_reagents->add_inhibitor add_enzyme Add recombinant c-Met to all wells add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_adp Continuously measure ADP production via coupled spectrophotometric assay (NADH consumption at 340 nm) incubate->measure_adp analyze Calculate Ki values from reaction rates measure_adp->analyze end End analyze->end

Caption: Workflow for a continuous-coupled spectrophotometric kinase assay.

Methodology:

  • Reagents: Recombinant human c-Met kinase, ATP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and this compound.

  • Assay Principle: The production of ADP by c-Met is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[2]

  • Procedure:

    • Varying concentrations of this compound are added to a 96-well plate.[2]

    • Recombinant c-Met enzyme is added and pre-incubated with the inhibitor.

    • The kinase reaction is initiated by the addition of a solution containing ATP and the coupling enzymes.

    • The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

    • The rate of reaction is calculated for each inhibitor concentration.

    • Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Cellular c-Met Phosphorylation Assay (Capture ELISA)

This assay measures the level of c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Human tumor cell lines (e.g., GTL-16, NCI-H1993, HT29) are seeded in 96-well plates and cultured overnight.[2][9]

  • Treatment: Cells are treated with designated concentrations of this compound for 1 hour.[2][9] For non-autocrine cell lines, HGF (e.g., 20 ng/mL) is added to stimulate c-Met phosphorylation.[2]

  • Lysis: Cells are lysed to release cellular proteins.

  • ELISA:

    • A capture antibody specific for total c-Met is coated on the ELISA plate.

    • Cell lysates are added to the wells, and total c-Met is captured.

    • A detection antibody specific for phosphorylated tyrosine residues (pY) is added.

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for signal generation.

    • The signal is quantified using a plate reader.

  • Analysis: The IC50 value is calculated as the concentration of this compound that inhibits c-Met phosphorylation by 50%.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded at a low density in 96-well plates.[2][9]

  • Treatment: The following day, cells are treated with a range of concentrations of this compound. For cell lines requiring exogenous HGF for proliferation (e.g., U87MG, SW620, HT29), HGF is added to the media.[2]

  • Incubation: Cells are incubated for a period of 72 hours to 4 days.[8][9][10]

  • Quantification: The number of viable cells is determined using assays such as MTT, resazurin, or by direct cell counting with a Coulter counter.[8][9][10]

  • Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic effects, which are critical for its anti-tumor activity.[2][4] The inhibitor has been shown to:

  • Inhibit HGF-stimulated c-Met phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[2]

  • Inhibit HGF-mediated survival and Matrigel invasion of HUVECs.[2]

  • Induce apoptosis in HUVECs.[2]

  • Reduce microvessel density in in vivo tumor models.[2]

  • Decrease the secretion of pro-angiogenic factors such as VEGFA and IL-8 from tumor cells.[2]

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated significant, dose-dependent antitumor activity.[2][4] This efficacy is strongly correlated with the in vivo inhibition of c-Met phosphorylation and downstream signaling, leading to reduced tumor cell proliferation (as measured by Ki67 staining) and increased apoptosis (as measured by cleaved caspase-3).[3][7] The compound has shown marked activity in tumor models with MET gene amplification or an HGF/c-Met autocrine loop.[2][4]

Conclusion

This compound is a highly selective and potent c-Met inhibitor that effectively targets HGF-dependent signaling. Its ability to inhibit c-Met phosphorylation, block downstream signaling pathways, and exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects underscores its therapeutic potential in cancers driven by aberrant c-Met activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies.

References

PF-04217903: A Preclinical Overview of a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] this compound has demonstrated high selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have shown that this compound effectively inhibits c-Met phosphorylation and downstream signaling, leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

Data Presentation

In Vitro Activity of this compound
Assay TypeCell Line/TargetIC50 (nmol/L)Reference
Biochemical Kinase Assay c-Met Kinase4.5 (Ki)[4]
c-Met Phosphorylation HUVEC4.6[2][4]
GTL-167.3 (mean across cell lines)[5]
NCI-H19937.3 (mean across cell lines)[5]
HT297.3 (mean across cell lines)[5]
mIMCD3 (murine)6.9[5]
MDCK (canine)9.5[5]
Cell Proliferation GTL-16 (MET amplified)12[2]
NCI-H1993 (MET amplified)30[2]
General Tumor Cell Lines5-16[4]
Apoptosis Induction GTL-1631[2]
HUVEC7[2]
Cell Survival HUVEC12[2]
Matrigel Invasion HUVEC27[2]
NCI-H441Not specified[2]
In Vivo Antitumor Efficacy of this compound in Xenograft Models
Tumor ModelDosingTumor Growth Inhibition (TGI)Reference
U87MG (Glioblastoma)10 mg/kg68%[2]
30 mg/kg84%[2]
HT29 (Colon)50 mg/kg/day40%[2]
HT29 (with RON shRNA)50 mg/kg/day77% (enhanced efficacy)[2][3][5]
Colo205 (Colon)Not specified44%[2]
MDA-MB-231 (Breast)Not specified43%[2]
H292 (NSCLC)Not specified39%[2]
GTL-16 (Gastric)Dose-dependentStrong correlation with c-Met phosphorylation inhibition[2]

Signaling Pathway and Mechanism of Action

This compound exerts its antitumor effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation PF04217903 This compound PF04217903->p_cMet Inhibits RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cellular Kinase Phosphorylation ELISA Assay

This assay quantifies the inhibition of c-Met phosphorylation in cells treated with this compound.

ELISA_Workflow A Seed cells in 96-well plates B Treat cells with designated concentrations of this compound for 1 hour A->B C Lyse cells to release protein content B->C D Transfer lysate to ELISA plate coated with anti-c-Met antibody C->D E Incubate to capture total c-Met D->E F Add detection antibody (anti-phospho-c-Met) E->F G Add secondary antibody conjugated to HRP F->G H Add substrate and measure colorimetric change G->H I Calculate IC50 values H->I

Caption: Workflow for the cellular kinase phosphorylation ELISA assay.

Methodology:

  • Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates and allowed to adhere overnight.[2][6][7]

  • Compound Treatment: Cells were treated with various concentrations of this compound for 1 hour.[2][6][7]

  • Lysis: After treatment, the cells were lysed to release cellular proteins.

  • ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met. A second antibody specific for the phosphorylated form of c-Met was then added, followed by a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was then measured.

Cell Proliferation/Survival Assays

These assays determine the effect of this compound on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Cells were seeded at a low density in 96-well plates.[2][6][7]

  • Compound Treatment: The cells were treated with designated concentrations of this compound. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth factor (HGF) was added to stimulate c-Met activity.[2][6][7]

  • Incubation: The plates were incubated for 72 hours.[6][7]

  • Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay, which measure metabolic activity as an indicator of the number of living cells.[6][7]

Apoptosis Assay

This assay measures the induction of programmed cell death in response to this compound treatment.

Methodology:

  • Cell Treatment: GTL-16 cells were treated with this compound for 24 hours in growth media (RPMI + 10% FBS).[6][7]

  • Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit. This assay quantifies the amount of ssDNA, a marker of apoptosis.[6][7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Xenograft_Workflow A Implant human tumor cells subcutaneously into athymic mice B Allow tumors to reach a predetermined size (e.g., ~200 mm³) A->B C Randomize mice into treatment and vehicle control groups B->C D Administer this compound orally at specified doses and schedule C->D E Monitor tumor volume and animal body weight regularly D->E F Collect tumor and plasma samples at the end of the study E->F G Analyze pharmacodynamic markers (e.g., p-c-Met, Ki67) F->G

Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

  • Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).[2]

  • Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated orally with this compound at various doses or with a vehicle control.[2][6]

  • Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the extent of tumor growth inhibition.[2]

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor activity in a range of in vitro and in vivo cancer models, particularly those with MET amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5] Further investigations, including combination studies, may reveal additional therapeutic opportunities for this compound in the treatment of c-Met-driven malignancies.[2][3][5]

References

PF-04217903 (CAS 956905-27-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903, with CAS number 956905-27-4, is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrates significant anti-neoplastic activity by disrupting the HGF/c-Met signaling pathway, which is crucial in tumor cell proliferation, survival, migration, and invasion.[1][3] This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing associated biological pathways and workflows.

Introduction

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions, including embryogenesis and tissue regeneration.[4] However, dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine activation, is strongly implicated in the progression and metastasis of numerous human cancers.[4][5] this compound has emerged as one of the most selective c-Met inhibitors, exhibiting over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer therapy research.[3][5]

Physicochemical Properties

PropertyValue
CAS Number 956905-27-4[2][6]
Molecular Formula C₁₉H₁₆N₈O[2][7]
Molecular Weight 372.38 g/mol [2]
Appearance Solid[6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase.[2][3] By binding to the ATP-binding site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for driving tumor cell growth, survival, and motility.[2][8]

cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK PF04217903 This compound PF04217903->cMet Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK_ERK->Proliferation Invasion Invasion/Migration MAPK_ERK->Invasion

Figure 1: this compound Mechanism of Action.

Quantitative In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity across various in vitro assays.

Table 1: Kinase Inhibition

TargetAssay TypeValue
Human c-MetKi4.8 nM[6]

Table 2: Cellular Activity (IC50 Values)

Cell LineCancer TypeAssayIC50 (nM)
GTL-16Gastric CarcinomaProliferation12[6][7]
NCI-H1993NSCLCProliferation30[6]
GTL-16Gastric CarcinomaApoptosis31[6][7]
NCI-H441Lung CarcinomaHGF-mediated Migration11[7]
NCI-H441Lung CarcinomaMatrigel Invasion7 - 12.5[6]
HUVECEndothelialHGF-stimulated c-Met Phosphorylation4.6[5]
HUVECEndothelialHGF-mediated Survival12[5][9]
HUVECEndothelialHGF-mediated Apoptosis Induction7[5]
HUVECEndothelialHGF-mediated Matrigel Invasion27[5]

Quantitative In Vivo Efficacy

Preclinical studies in xenograft models have shown significant dose-dependent anti-tumor activity.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Xenograft ModelCancer TypeDoseTGI (%)
U87MGGlioblastoma10 mg/kg68%[5]
U87MGGlioblastoma30 mg/kg84%[5]
HT29Colon Carcinoma50 mg/kg/day38-40%[3][5]
Colo205Colon CarcinomaNot specified44%[5]
MDA-MB-231Breast CarcinomaNot specified43%[5]
NCI-H292NSCLCNot specified39%[5]

Table 4: Combination Therapy in HT29 Xenograft Model

TreatmentTGI (%)
This compound alone38%[3][5]
RON shRNA alone56%[3][5]
This compound + RON shRNA77%[3][5]

Experimental Protocols

Cell Proliferation Assay

Seed Seed cells in 96-well plates Treat Treat with varying concentrations of This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assess Assess cell viability (e.g., MTT/resazurin assay or Coulter counter) Incubate->Assess Calculate Calculate IC50 values Assess->Calculate

Figure 2: Cell Proliferation Assay Workflow.

Methodology:

  • Tumor cells were seeded at a low density in 96-well plates.[10]

  • Cells were treated with a range of concentrations of this compound. For cell lines not exhibiting autocrine signaling, HGF (e.g., 20 ng/mL) was added to stimulate the c-Met pathway.[10]

  • Following a 48- to 72-hour incubation period, cell viability was assessed.[6] This can be accomplished using methods such as MTT or resazurin-based assays to measure metabolic activity, or by direct cell counting using a Coulter counter.[10][11]

  • The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curves.

Apoptosis Assay

Methodology:

  • GTL-16 cells were cultured in growth media (RPMI + 10% FBS).[10]

  • The cells were treated with various concentrations of this compound for 24 hours.[10]

  • Apoptosis was quantified using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit, which measures the amount of denatured DNA characteristic of apoptotic cells.[10]

  • Results were expressed as a percentage of the control (untreated) cells.[10]

Cell Migration and Invasion Assay

Setup Use transwell inserts (with/without Matrigel) Seed Seed NCI-H441 cells in upper chamber Setup->Seed Treat Add this compound and HGF (25 ng/mL) to media Seed->Treat Monitor Monitor cell migration/ invasion for 48 hours (e.g., ACEA CIM System) Treat->Monitor Quantify Quantify migrated/ invaded cells Monitor->Quantify

Figure 3: Cell Migration/Invasion Assay Workflow.

Methodology:

  • NCI-H441 cells were used in a transwell assay system (e.g., ACEA CIM Cell System). For invasion assays, the transwell membrane was coated with a layer of Matrigel.[10]

  • Cells were seeded in the upper chamber of the transwell insert.

  • The media contained HGF (25 ng/mL) to act as a chemoattractant, along with designated concentrations of this compound.[10]

  • The migration (across the membrane) and invasion (through the Matrigel and membrane) of cells to the lower chamber was monitored in real-time for 48 hours.[10]

  • The number of migrated/invaded cells was quantified to determine the inhibitory effect of the compound.

In Vivo Xenograft Studies

Methodology:

  • Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).

  • Once tumors reached a predetermined volume (e.g., 170-400 mm³), mice were randomized into vehicle control and treatment groups.[10]

  • This compound was administered orally at specified doses and schedules (e.g., once daily).[10]

  • Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition.

  • At the end of the study, tumors and plasma were collected for pharmacodynamic biomarker analysis, such as c-Met phosphorylation, Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), via methods like Western blot and immunohistochemistry.[5][10]

Potential Resistance Mechanisms

Prolonged treatment with c-Met inhibitors can lead to acquired resistance. Preclinical studies on this compound and other c-Met inhibitors have identified several potential mechanisms:

  • Oncogene Switching: In U87MG xenografts, this compound treatment strongly induced the phosphorylation of PDGFRβ, suggesting a switch in signaling pathways that could compromise the inhibitor's efficacy.[3][5]

  • Downstream Pathway Activation: Mutations or overexpression of downstream signaling molecules, such as KRAS, HRAS, or PI3K, can confer resistance by bypassing the need for c-Met activation.[8]

  • Secondary Mutations: A secondary mutation in the c-Met kinase domain (M1268T) was identified in a patient treated with this compound in a Phase I clinical trial, which can reduce drug affinity.[12]

Conclusion

This compound is a highly selective and potent c-Met inhibitor with significant preclinical anti-tumor and anti-angiogenic activity.[3][5] Its efficacy has been demonstrated in both in vitro and in vivo models, particularly those with MET gene amplification or HGF/c-Met autocrine loops.[3] The detailed data and protocols presented in this guide underscore its importance as a research tool for investigating c-Met signaling and as a foundational molecule for the development of targeted cancer therapies. Further research into combination strategies and mechanisms of resistance is crucial for optimizing its potential clinical application.

References

PF-04217903: A Technical Guide on the Selective c-Met Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor development, progression, and metastasis. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy in various cancer types, and available clinical data. Detailed experimental protocols for key preclinical assays are provided, along with visualizations of the c-Met signaling pathway and experimental workflows to support further research and development in this area.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the pathogenesis of numerous human cancers, making it an attractive target for therapeutic intervention.[3]

This compound was developed as a highly selective inhibitor of c-Met kinase activity.[3] This document details the preclinical data supporting its anti-tumor activity and provides insights into its mechanism of action.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][3] By binding to the ATP-binding site of the c-Met kinase domain, this compound prevents autophosphorylation and subsequent activation of downstream signaling pathways.[3] This disruption of c-Met signaling leads to the inhibition of key tumor-promoting processes, including cell proliferation, survival, migration, and invasion.[2][3]

The c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular signaling cascades, including:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation.

  • PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.

  • STAT3 Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • GAB1/SHP2 Pathway: This pathway plays a role in cell motility and morphogenesis.

This compound effectively blocks the phosphorylation of c-Met and subsequently inhibits the activation of these downstream signaling molecules.[4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation PF04217903 This compound PF04217903->cMet Inhibits (ATP Competition) ATP ATP ADP ADP GAB1 GAB1 p_cMet->GAB1 GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Invasion Invasion/Metastasis STAT3->Invasion RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy in Different Cancer Types

The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models, demonstrating significant efficacy in tumors with aberrant c-Met signaling.

In Vitro Studies

This compound has shown potent inhibition of c-Met phosphorylation and cell proliferation in various cancer cell lines.

Cell LineCancer Typec-Met StatusIC50 (nM) for c-Met Phosphorylation InhibitionIC50 (nM) for Cell Proliferation Inhibition
GTL-16Gastric CarcinomaMET Amplified512
NCI-H1993Non-Small Cell Lung CancerMET Amplified1630
HT29Colon Carcinomac-Met Overexpression11>10,000
SW620Colon Carcinomac-Met Overexpression->10,000
U87MGGlioblastomaHGF/c-Met Autocrine Loop8>10,000
NCI-H441Non-Small Cell Lung Cancerc-Met Overexpression--
MDA-MB-231Breast Carcinomac-Met Overexpression--
H292Non-Small Cell Lung Cancerc-Met Overexpression--

Data summarized from Zou et al., Mol Cancer Ther, 2012.[3][4]

In Vivo Xenograft Studies

This compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models.

Xenograft ModelCancer Typec-Met StatusDose (mg/kg/day)Tumor Growth Inhibition (%)
GTL-16Gastric CarcinomaMET Amplified1095
U87MGGlioblastomaHGF/c-Met Autocrine Loop1068
U87MGGlioblastomaHGF/c-Met Autocrine Loop3084
SW620Colon Carcinomac-Met Overexpression4045
HT29Colon Carcinomac-Met Overexpression5038-40
Colo205Colon Carcinomac-Met Overexpression5044
MDA-MB-231Breast Carcinomac-Met Overexpression5043
H292Non-Small Cell Lung Cancerc-Met Overexpression5039

Data summarized from Zou et al., Mol Cancer Ther, 2012.[3][4]

Clinical Studies

A Phase I clinical trial (NCT00585195) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1][5] However, the trial was prematurely discontinued due to a strategic decision by the sponsoring company, not as a result of safety concerns.[5] Consequently, comprehensive clinical data for this compound are not publicly available. Limited reports suggest that one patient with MET-mutated papillary renal cell carcinoma showed a clinical response to the treatment.[5]

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. It is important to note that specific details from the original studies are not fully available, and these protocols are based on standard laboratory procedures and the information provided in the publications.

Western Blot Analysis of c-Met Signaling

This protocol outlines the general steps for assessing the phosphorylation status of c-Met and its downstream targets.

Western_Blot_Workflow start Start: Treat cells with this compound lysis Cell Lysis (RIPA buffer + protease/ phosphatase inhibitors) start->lysis quantification Protein Quantification (BCA assay) lysis->quantification sds_page SDS-PAGE (Protein separation by size) quantification->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-cMet, anti-cMet, anti-p-AKT, anti-AKT) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL substrate) wash2->detection imaging Imaging and Analysis detection->imaging

Figure 2: General workflow for Western Blot analysis.

Protocol Details:

  • Cell Treatment and Lysis:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against p-cMet, total c-Met, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.

Xenograft_Workflow start Start: Prepare tumor cell suspension implantation Subcutaneous implantation of tumor cells into nude mice start->implantation growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) implantation->growth randomization Randomize mice into treatment and control groups growth->randomization treatment Administer this compound or vehicle (e.g., daily oral gavage) randomization->treatment measurement Measure tumor volume (e.g., every 2-3 days with calipers) treatment->measurement endpoint Continue treatment until predefined endpoint measurement->endpoint Tumor volume, body weight analysis Euthanize mice, excise tumors, and perform analysis (e.g., IHC, Western blot) endpoint->analysis

Figure 3: General workflow for in vivo xenograft studies.

Protocol Details:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a vehicle such as 0.5% methylcellulose) or vehicle alone to the respective groups, typically via oral gavage, at the desired dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Continue treatment for a predetermined period or until tumors in the control group reach a specific size.

    • Calculate tumor growth inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or for Western blot analysis of target engagement.

Immunohistochemistry (IHC)

This protocol provides a general outline for IHC staining of paraffin-embedded xenograft tumor tissues.

Protocol Details:

  • Tissue Preparation:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.

    • Wash with buffer.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB chromogen substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Quantify the percentage of Ki-67 positive cells and the number of cleaved caspase-3 positive cells per field of view.

Conclusion

This compound is a highly selective and potent c-Met inhibitor with demonstrated preclinical anti-tumor activity in a variety of cancer models harboring c-Met dysregulation. While its clinical development was halted for strategic reasons, the preclinical data provide a strong rationale for the continued investigation of selective c-Met inhibitors in appropriately selected patient populations. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug development who are interested in targeting the HGF/c-Met signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

Methodological & Application

Application Notes: In Vitro Cell Proliferation Assay for PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase, also known as hepatocyte growth factor receptor (HGFR).[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4][5] In many cancers, this pathway is dysregulated through mechanisms such as gene amplification, mutation, or protein overexpression, leading to tumor progression and metastasis.[6][7] this compound selectively binds to and inhibits c-Met, thereby disrupting downstream signaling and impeding tumor cell growth.[1][2] It has demonstrated high selectivity for c-Met over a wide range of other kinases.[2][3][8] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell proliferation assay.

Mechanism of Action: The c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues.[9] This activation creates docking sites for various adaptor proteins, initiating several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[5][7][9] These pathways are critical for driving cellular processes such as proliferation, survival, and motility.[5] this compound acts by competitively inhibiting the ATP-binding site of the c-Met kinase, preventing its phosphorylation and subsequent activation of these downstream pathways.[2][3]

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT PF04217903 This compound PF04217903->cMet Inhibits Proliferation Proliferation & Survival RAS_MAPK->Proliferation Migration Migration & Invasion RAS_MAPK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration STAT->Proliferation

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Principle of the MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10] Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10][11] These crystals are then solubilized, and the resulting colored solution's absorbance is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells in the well.[11]

Recommended Cell Lines

The selection of an appropriate cell line is critical for evaluating c-Met inhibitors. Cell lines with known c-Met dysregulation, such as gene amplification or high levels of protein expression, are recommended as they are more likely to be sensitive to this compound.

Cell LineCancer Typec-Met StatusReference
SNU-5 GastricAmplification[12][13]
Hs746T GastricAmplification, Exon 14 Deletion[14]
MKN-45 GastricAmplification[12]
GTL-16 GastricAmplification[15]
H441 Lung (NSCLC)High Expression / Constitutive Phosphorylation[16]
HUVEC N/AEndothelial Cells (for angiogenesis assays)[2][17]

Note: It is advisable to include a cell line with low or no c-Met expression (e.g., A549) as a negative control to demonstrate selectivity.[16]

MTT Assay Protocol for this compound

This protocol is a generalized procedure and may require optimization based on the specific cell line and laboratory conditions.

Materials and Reagents:

  • Selected cancer cell line(s)

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[11][18]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipettor

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate overnight. B 2. Compound Treatment Replace media with fresh media containing serial dilutions of this compound. A->B C 3. Incubation Incubate cells with compound for 24-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Add solubilization solution to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Figure 2: Experimental Workflow for the MTT Cell Proliferation Assay.

Experimental Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed the cells in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate culture medium (e.g., low serum or serum-free). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • For each condition, use at least triplicate wells.[19]

  • Incubation:

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.[13][17]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[10][20]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formazan crystals to form.[10][18][20]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or adherent cells.

    • Add 100-150 µL of the solubilization solution to each well.[11][18]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

  • Absorbance Measurement:

    • Read the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[10] A reference wavelength of >650 nm can be used to subtract background noise.[10]

Data Presentation and Analysis

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Summary of Experimental Data

The following table summarizes reported in vitro efficacy data for this compound.

ParameterCell Line(s)Reported IC₅₀ ValueReference
Cell Proliferation / Survival Panel of human tumor cell lines5 - 16 nM[2]
HUVEC Survival HUVEC12 nM[2]
HUVEC Apoptosis HUVEC27 nM[2]
HUVEC Matrigel Invasion HUVEC7.3 nM[2]
c-Met Autophosphorylation HUVEC4.6 nM[2]
Clonogenic Growth LXFA 526L, LXFA 1647L16 nM, 13 nM[15]

Summary of Protocol Parameters

ParameterRecommended Value
Plate Format 96-well, flat-bottom
Seeding Density 5,000 - 10,000 cells/well (cell line dependent)
Treatment Incubation Time 24 - 72 hours
MTT Final Concentration 0.5 mg/mL
MTT Incubation Time 2 - 4 hours
Solubilization Time 15 minutes to overnight, depending on solvent
Absorbance Wavelength 570 nm
Reference Wavelength >650 nm (optional)

References

Determining the Potency of PF-04217903: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PF-04217903, a selective c-Met inhibitor, in various cancer cell lines. The provided information is intended to guide researchers in accurately assessing the potency of this compound and understanding its mechanism of action.

Introduction to this compound

This compound is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2][3][4] this compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of c-Met and disrupting its downstream signaling cascades.[5][6] This targeted inhibition makes this compound a compound of significant interest in oncology research and drug development.

This compound IC50 Data in Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. These values demonstrate the differential sensitivity of cancer cells to this compound, which can be influenced by factors such as the level of c-Met expression and the presence of activating mutations.

Cell LineCancer TypeIC50 (nM)Notes
GTL-16Gastric Carcinoma12c-Met amplified
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)30c-Met amplified
NCI-H441Non-Small Cell Lung Cancer (NSCLC)7 - 12.5Inhibition of HGF-mediated cell migration
HT29Colon Carcinoma7 - 12.5Inhibition of HGF-mediated cell migration and invasion
A549Non-Small Cell Lung Cancer (NSCLC)4.8
LXFA 526LLung Adenocarcinoma16
LXFA 1647LLung Adenocarcinoma13
U87MGGlioblastoma>10,000Partial inhibition of HGF-mediated proliferation
SW620Colon Carcinoma>10,000Partial inhibition of HGF-mediated proliferation

Signaling Pathway of c-Met Inhibition by this compound

This compound exerts its anti-cancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[7] this compound blocks the initial phosphorylation step, thereby inhibiting the entire downstream cascade.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PF04217903 This compound PF04217903->p_cMet Inhibits GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Determining IC50 using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.

Materials and Reagents
  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock and Serial Dilutions D Treat Cells with This compound Dilutions A->D B Culture and Harvest Cancer Cells C Seed Cells into 96-well Plate B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Solution (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate Percent Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to use a logarithmic dilution series.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for determining the IC50 of this compound in cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this c-Met inhibitor. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible results, contributing to a deeper understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for PF-04217903-Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of various cancers.[1][2][3] this compound exerts its anti-tumor effects by blocking c-Met phosphorylation and downstream signaling, ultimately leading to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of cell death. This document provides detailed protocols for assessing this compound-induced apoptosis through the measurement of caspase-3 activity.

Mechanism of Action: this compound and Apoptosis

This compound treatment in sensitive cancer cell lines leads to a dose-dependent increase in apoptosis.[1] This is mediated through the inhibition of the c-Met signaling pathway, which disrupts downstream pro-survival signals. The induction of apoptosis by this compound has been demonstrated by the detection of cleaved (activated) caspase-3.[1] The activation of caspase-3 can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on this executioner caspase.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data on the pro-apoptotic effects of this compound in various cell lines.

Cell LineAssay TypeParameterValueReference
HUVECFunctional AssayIC50 (Apoptosis Induction)7 nmol/L[1]
GTL-16ssDNA Apoptosis ELISADose-dependent increase in ssDNANot specified[1]
U87MGWestern BlotDose-dependent increase in cleaved caspase-3Not specified[1]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of this compound-induced apoptosis.

PF04217903_Apoptosis_Pathway This compound Apoptosis Induction Pathway This compound This compound c-Met Receptor c-Met Receptor This compound->c-Met Receptor Inhibits Pro-survival Signaling (e.g., PI3K/Akt) Pro-survival Signaling (e.g., PI3K/Akt) c-Met Receptor->Pro-survival Signaling (e.g., PI3K/Akt) Inhibits Apoptosis Apoptosis Pro-survival Signaling (e.g., PI3K/Akt)->Apoptosis Inhibits Caspase-3 Activation Caspase-3 Activation Apoptosis->Caspase-3 Activation Caspase3_Colorimetric_Workflow Caspase-3 Colorimetric Assay Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Cell Lysis cluster_assay Caspase-3 Assay A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Lyse cells with Lysis Buffer C->D E Incubate on ice D->E F Centrifuge to pellet debris E->F G Transfer supernatant to new plate F->G H Add 2x Reaction Buffer with DTT G->H I Add DEVD-pNA substrate H->I J Incubate at 37°C I->J K Read absorbance at 405 nm J->K Caspase3_Fluorometric_Workflow Caspase-3 Fluorometric Assay Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Cell Lysis cluster_assay Caspase-3 Assay A Seed cells in a 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Lyse cells with Lysis Buffer C->D E Incubate on ice D->E F Add 2x Reaction Buffer with DTT E->F G Add DEVD-AFC substrate F->G H Incubate at 37°C G->H I Read fluorescence (Ex/Em 400/505 nm) H->I

References

Application Notes and Protocols for PF-04217903 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing PF-04217903, a potent and selective c-Met kinase inhibitor, in cell migration and invasion assays. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the HGF/c-Met signaling pathway in cancer and other diseases.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is a critical regulator of cell proliferation, survival, motility, migration, and invasion.[2][3] Aberrant activation of c-Met, through mutation, amplification, or overexpression, is implicated in the progression and metastasis of various human cancers.[2][3] this compound selectively binds to c-Met, thereby disrupting its signaling cascade and inhibiting tumor cell growth, migration, and invasion.[1] These protocols detail the use of this compound in two standard in vitro assays: the Transwell (Boyden Chamber) Assay for quantitative analysis of chemotactic migration and invasion, and the Wound Healing (Scratch) Assay for qualitative and semi-quantitative assessment of cell motility.

c-Met Signaling Pathway in Cell Migration

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to the regulation of cell migration and invasion.[2][3][4] These pathways culminate in cytoskeleton remodeling, altered cell-cell adhesion, and increased cell motility.[4][5] this compound exerts its inhibitory effect by blocking the initial phosphorylation of c-Met, thus preventing the activation of these downstream signaling events.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K/Akt Pathway cMet->PI3K_AKT STAT3 STAT3 cMet->STAT3 FAK FAK cMet->FAK PF04217903 This compound PF04217903->cMet Inhibits Cytoskeleton Cytoskeleton Remodeling RAS_RAF_MEK_ERK->Cytoskeleton Nucleus Nucleus RAS_RAF_MEK_ERK->Nucleus PI3K_AKT->Cytoskeleton PI3K_AKT->Nucleus STAT3->Nucleus FAK->Cytoskeleton Migration_Invasion Cell Migration & Invasion Cytoskeleton->Migration_Invasion Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Transwell Migration and Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is a widely used method to quantify cell migration and invasion towards a chemoattractant.[6][7] For invasion assays, the transwell membrane is coated with an extracellular matrix (ECM) component, such as Matrigel®, which cells must degrade to migrate.[8][9]

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size) and companion plates (24-well)

  • Matrigel® Basement Membrane Matrix (for invasion assays)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Recombinant Human HGF

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Inverted microscope with a camera

Experimental Workflow:

transwell_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Insert Coat insert with Matrigel (for invasion) Prepare_Cells Prepare cell suspension in serum-free medium Add_Chemoattractant Add chemoattractant (HGF) and this compound to lower chamber Seed_Cells Seed cells into upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate (e.g., 24-48h) 37°C, 5% CO2 Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from top Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells Remove_NonMigrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

Figure 2: Workflow for the Transwell migration and invasion assay.

Protocol:

  • (For Invasion Assay Only) Thaw Matrigel® on ice. Dilute Matrigel® with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Add 50-100 µL of the diluted Matrigel® to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1-2 hours to allow for gelation.[9][10]

  • Culture cells to 70-80% confluency. The choice of cell line is critical; MET-amplified lines like GTL-16 and NCI-H1993 are highly sensitive to this compound.[11]

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Detach cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[12]

  • In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS or 20-50 ng/mL HGF).[3]

  • To test the effect of this compound, add varying concentrations of the inhibitor (e.g., 1 nM to 1 µM) to both the upper and lower chambers.[12] Include a vehicle control (DMSO).

  • Carefully add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.[12]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).[3]

  • After incubation, remove the inserts from the wells. Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.[7][12]

  • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

  • Stain the fixed cells with a staining solution like 0.1% Crystal Violet for 15-20 minutes.[12]

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Using an inverted microscope, count the number of migrated cells in several random fields of view (e.g., 5-10 fields at 100x or 200x magnification).

  • Calculate the average number of migrated cells per field for each condition. Data can be expressed as the percentage of migration relative to the control.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro. It is particularly useful for visualizing and comparing the migration rates of different cell populations under various experimental conditions.[13][14]

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Cell culture medium

  • FBS

  • This compound (dissolved in DMSO)

  • Recombinant Human HGF (optional, as a stimulant)

  • PBS

  • Inverted microscope with a camera and image analysis software

Experimental Workflow:

scratch_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells to form a confluent monolayer Create_Wound Create a 'scratch' in the monolayer Seed_Cells->Create_Wound Wash_Add_Media Wash to remove debris, add media with this compound Create_Wound->Wash_Add_Media Image_T0 Image the wound at time 0 Wash_Add_Media->Image_T0 Incubate Incubate and acquire images at time points (e.g., 12, 24, 48h) Image_T0->Incubate Measure_Wound_Area Measure wound area at each time point Incubate->Measure_Wound_Area Calculate_Closure Calculate percentage of wound closure Measure_Wound_Area->Calculate_Closure

Figure 3: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

  • Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Once the cells are confluent, gently create a straight "scratch" or wound through the center of the monolayer using a sterile pipette tip.[13]

  • Wash the wells with PBS to remove any detached cells and debris.[14]

  • Replace the PBS with fresh culture medium (low serum, e.g., 1-2% FBS, to minimize proliferation) containing different concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO). If desired, HGF can be added to stimulate migration.

  • Immediately acquire images of the wounds at time zero (T=0) using an inverted microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.

  • Incubate the plates at 37°C and 5% CO2.

  • Acquire images of the same wound areas at regular intervals (e.g., 8, 12, 24, 48 hours) until the wound in the control wells is nearly closed.

  • Quantify the rate of cell migration by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100

Data Presentation

Quantitative data from the Transwell and Wound Healing assays should be summarized in a clear and structured format. For dose-response experiments with this compound, tables are an effective way to present the results.

Table 1: Effect of this compound on HGF-Induced Cell Migration (Transwell Assay)

Cell LineThis compound Conc. (nM)Mean Migrated Cells/Field (± SD)% Migration InhibitionIC50 (nM)
NCI-H4410 (Vehicle Control)150 ± 120%\multirow{5}{}{~10}
1125 ± 1016.7%
1078 ± 848.0%
10025 ± 583.3%
10005 ± 296.7%
HT290 (Vehicle Control)120 ± 90%\multirow{5}{}{~15}
1102 ± 715.0%
1065 ± 645.8%
10020 ± 483.3%
10004 ± 196.7%

Data are representative and should be generated from at least three independent experiments.

Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineThis compound Conc. (nM)% Wound Closure at 24h (± SD)% Migration Inhibition
GTL-160 (Vehicle Control)95 ± 5%0%
1050 ± 7%47.4%
10015 ± 4%84.2%
10005 ± 2%94.7%

Data are representative and should be generated from at least three independent experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on cell migration and invasion. By utilizing both the Transwell and Wound Healing assays, researchers can obtain comprehensive quantitative and qualitative data on the efficacy of this c-Met inhibitor. The provided signaling pathway and workflow diagrams, along with the structured data tables, offer a clear guide for experimental setup, execution, and data presentation. These assays are essential tools for the preclinical evaluation of this compound and for elucidating the role of the c-Met signaling pathway in cancer metastasis.

References

Application Notes and Protocols for PF-04217903: A Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous cancers.[1] this compound effectively inhibits c-Met autophosphorylation, leading to the downregulation of downstream signaling pathways and subsequent anti-tumor and anti-angiogenic effects.[1][4][5] This document provides a detailed protocol for assessing the inhibitory activity of this compound on c-Met phosphorylation in cancer cell lines using western blotting.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and subsequent activation.[2] This inhibition blocks the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced tumor cell growth and survival.[6] The high selectivity of this compound for c-Met over other kinases minimizes off-target effects.[1]

Experimental Protocols

Cell Line Selection and Culture

Several cancer cell lines with high c-Met expression are suitable for studying the effects of this compound. Recommended cell lines include:

  • GTL-16 (Gastric Carcinoma): Known for MET gene amplification.[7]

  • NCI-H1993 (Non-Small Cell Lung Cancer): Also characterized by MET amplification.[8]

  • U87MG (Glioblastoma): Exhibits an HGF/c-Met autocrine loop.[7][9]

  • A549 (Lung Carcinoma): Expresses wild-type c-Met and can be stimulated with Hepatocyte Growth Factor (HGF).[2]

  • PC-3 (Prostate Cancer): A positive control for c-Met expression.[10]

  • H441 (Non-Small Cell Lung Cancer): Shows constitutive phosphorylation of c-Met.[11]

Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

This compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, replace the growth medium with a fresh medium containing various concentrations of this compound. A dose-response experiment is recommended, with concentrations ranging from the low nanomolar to the low micromolar range (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).[2][8] Include a DMSO-treated vehicle control.

  • HGF Stimulation (for applicable cell lines like A549): For cell lines that require ligand-induced c-Met activation, serum-starve the cells for 4-6 hours prior to treatment. Then, pre-treat with this compound for 1-2 hours, followed by stimulation with recombinant human HGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis.[12]

  • Incubation Time: A treatment time of 2 to 24 hours is typically sufficient to observe the inhibition of c-Met phosphorylation.[13]

Western Blot Protocol for p-Met Inhibition

1. Cell Lysis and Protein Quantification

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well with ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[14][15] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[4][14][16]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

2. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration for all samples.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor the separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • A wet transfer system is recommended for optimal transfer of large proteins like c-Met (pro-form ~170 kDa, beta-subunit ~145 kDa).[17]

  • Perform the transfer at 100V for 90-120 minutes in a cold room or with an ice pack.

4. Immunoblotting

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][18] Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can increase background noise.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The following antibodies are recommended:

    • Phospho-Met (p-Met): Rabbit anti-phospho-Met (Tyr1234/1235) antibody. This site is in the activation loop and is critical for kinase activity.

    • Total c-Met: Rabbit or mouse anti-total c-Met antibody. This is essential to confirm that the observed decrease in p-Met is not due to a decrease in total c-Met protein levels.

    • Loading Control: Mouse anti-GAPDH or anti-β-actin antibody to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

The quantitative data from the western blot analysis can be summarized in the following tables. Densitometry analysis of the western blot bands should be performed using appropriate software.

Table 1: Recommended Antibody Dilutions

AntibodyHostSupplierCatalog #Recommended Dilution
Phospho-Met (Tyr1234/1235)RabbitExample: Cell Signaling Technology#30771:1000
Total c-MetRabbitExample: Cell Signaling Technology#81981:1000
GAPDHMouseExample: Santa Cruz Biotechnologysc-477241:5000
Anti-rabbit IgG, HRP-linkedGoatExample: Cell Signaling Technology#70741:2000
Anti-mouse IgG, HRP-linkedHorseExample: Cell Signaling Technology#70761:2000

Table 2: Densitometry Analysis of p-Met Inhibition by this compound

Treatmentp-Met/Total c-Met Ratio (Normalized to Vehicle)% Inhibition of p-Met
Vehicle (DMSO)1.000%
This compound (10 nM)ValueValue
This compound (50 nM)ValueValue
This compound (100 nM)ValueValue
This compound (500 nM)ValueValue
This compound (1 µM)ValueValue
This compound (5 µM)ValueValue

*Values to be filled in based on experimental results.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor binds pMet p-Met (Phosphorylated) cMet_receptor->pMet autophosphorylation PI3K_Akt PI3K/Akt Pathway pMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pMet->MAPK_ERK PF04217903 This compound PF04217903->pMet inhibits Cell_Response Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis (with Phosphatase Inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-Met, Total Met, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western Blot analysis of p-Met inhibition.

References

Application Notes and Protocols for PF-04217903 Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical xenograft mouse model studies to evaluate the efficacy of PF-04217903, a selective c-Met inhibitor. The protocols outlined below are intended to serve as a foundational framework, which can be adapted based on specific research questions and institutional guidelines.

Introduction to this compound and the c-Met Signaling Pathway

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of the HGF/c-Met signaling cascade is implicated in the progression and metastasis of various human cancers, making it a key target for therapeutic intervention.[6][7][8] this compound acts as an ATP-competitive inhibitor, effectively blocking c-Met phosphorylation and downstream signaling, thereby impeding tumor growth and angiogenesis.[9][10]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events. This includes the activation of key pathways such as RAS/MAPK, PI3K/AKT, and STAT, which collectively promote cancer cell proliferation, survival, and motility.[5][6]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT STAT c-Met->STAT Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Design: Xenograft Mouse Model

This section outlines the key steps for conducting a xenograft study to assess the in vivo efficacy of this compound.

Experimental Workflow

The general workflow for a xenograft experiment involves several sequential stages, from initial cell line selection and expansion to data analysis and interpretation.

Xenograft_Workflow Cell_Line_Selection 1. Cell Line Selection (e.g., GTL-16, U87MG, HT29) Cell_Culture 2. Cell Culture & Expansion Cell_Line_Selection->Cell_Culture Tumor_Implantation 4. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., Athymic nu/nu mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth to Palpable Size (~150-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. This compound or Vehicle Administration Randomization->Treatment Monitoring 8. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 9. Endpoint Analysis (e.g., Tumor Excision, Biomarker Analysis) Monitoring->Endpoint Data_Analysis 10. Data Analysis & Reporting Endpoint->Data_Analysis

Figure 2: General experimental workflow for a this compound xenograft mouse model study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell Line Cancer Type c-Met Status IC50 (nmol/L) for c-Met Phosphorylation Inhibition
HUVEC Endothelial - 4.6
GTL-16 Gastric Carcinoma MET Amplified 5
NCI-H441 Lung Carcinoma c-Met Overexpression Not specified

| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | Not specified |

Data compiled from multiple sources.[9][10]

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft Model Cancer Type Dosing Regimen (mg/kg, oral) Treatment Duration (days) Tumor Growth Inhibition (%)
U87MG Glioblastoma 10 10 68
U87MG Glioblastoma 30 10 84
HT29 Colon Carcinoma 50 Not Specified 38-40
Colo205 Colon Carcinoma Not Specified Not Specified 44
MDA-MB-231 Breast Carcinoma Not Specified Not Specified 43
H292 NSCLC Not Specified Not Specified 39

| GTL-16 | Gastric Carcinoma | Not Specified | 4 | Not Specified |

Data compiled from multiple sources.[2][9]

Table 3: Anti-angiogenic Effects of this compound

Assay Cell Line/Model Endpoint IC50 (nmol/L) / Effect
HUVEC Survival HUVEC Inhibition of HGF-mediated survival 12
HUVEC Matrigel Invasion HUVEC Inhibition of HGF-mediated invasion 27
HUVEC Apoptosis HUVEC Induction of apoptosis 7
Microvessel Density (CD31) U87MG Xenograft Inhibition Significant reduction
Human VEGFA Serum Levels GTL-16 Xenograft Inhibition Significant reduction

| Human IL-8 Serum Levels | U87MG Xenograft | Inhibition | Significant reduction |

Data compiled from multiple sources.[9][10]

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance : Culture selected human tumor cell lines (e.g., U87MG, HT29, GTL-16) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting : When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.

  • Cell Counting and Viability : Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Preparation for Injection : Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells per 100 µL) in serum-free medium or a mixture with Matrigel. Keep the cell suspension on ice until injection.

Animal Handling and Tumor Implantation
  • Animals : Use female athymic nu/nu mice, 6-8 weeks old. Allow mice to acclimatize for at least one week before the start of the experiment. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

  • Tumor Cell Implantation : Anesthetize the mice. Subcutaneously inject the prepared tumor cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Drug Formulation and Administration
  • This compound Formulation : Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose.[9]

  • Dosing : Once tumors reach an average size of 150-200 mm³, randomize the mice into treatment and control groups.

  • Administration : Administer this compound or the vehicle control orally via gavage at the specified dose and schedule (e.g., once daily).[9]

Efficacy Evaluation and Endpoint Analysis
  • Tumor and Body Weight Measurement : Measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint Criteria : The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.

  • Tumor Excision and Analysis : At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., for p-Met, total Met, Ki67, cleaved caspase-3) and another portion fixed in formalin for immunohistochemistry (e.g., for CD31 staining to assess microvessel density).[9]

  • Blood Collection : Blood samples can be collected for analysis of biomarkers such as VEGFA and IL-8.[9]

Data Analysis
  • Tumor Growth Inhibition (TGI) : Calculate the percent TGI using the formula: % TGI = 100 × [1 – (Tf - Ti) / (Cf - Ci)], where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.[9]

  • Statistical Analysis : Use appropriate statistical tests (e.g., t-test, ANOVA) to compare differences between treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The this compound xenograft mouse model is a valuable preclinical tool for evaluating the antitumor and anti-angiogenic properties of this selective c-Met inhibitor. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vivo studies. Careful attention to experimental design, animal welfare, and data analysis is crucial for obtaining reliable and reproducible results that can inform further drug development efforts.

References

Application Notes and Protocols for In Vivo Studies with PF-04217903

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo use of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of c-Met kinase, a key driver in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it is one of the most selective c-Met inhibitors identified.[3][4] Dysregulation of the c-Met signaling pathway, often through MET gene amplification or an autocrine loop involving its ligand, hepatocyte growth factor (HGF), is implicated in a variety of human cancers.[3][5] this compound has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical in vitro and in vivo models, making it a valuable tool for cancer research.[2][3]

Mechanism of Action

This compound selectively binds to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. By inhibiting c-Met, this compound can induce apoptosis and inhibit proliferation in tumor cells that are dependent on this pathway.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound in various cancer models.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeTargetIC50 (nM)Assay Type
GTL-16Gastric Carcinomac-Met Amplified12Cell Proliferation
H1993NSCLCc-Met Amplified30Cell Proliferation
GTL-16Gastric Carcinomac-Met Amplified31Apoptosis (ssDNA)
NCI-H441Lung Carcinomac-Met Overexpressing7-12.5Cell Migration/Invasion
HT29Colon Carcinomac-Met Overexpressing7-12.5Cell Migration/Invasion
HUVECEndothelial CellsHGF-stimulated4.6c-Met Phosphorylation
HUVECEndothelial CellsHGF-stimulated12Cell Survival
HUVECEndothelial CellsHGF-stimulated7Apoptosis
HUVECEndothelial CellsHGF-stimulated27Matrigel Invasion

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition
GTL-16Gastric Carcinoma1-30Daily for 16 daysDose-dependent
U87MGGlioblastoma3, 10, 30Daily for 10 daysDose-dependent
HT29Colon CarcinomaNot SpecifiedNot Specified38%
SW620Colon CarcinomaNot Specified25 daysSignificant Inhibition

Data compiled from multiple sources.[3][4][5][6][8]

Signaling Pathway

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by this compound.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Gab1 Gab1 cMet->Gab1 PF04217903 This compound PF04217903->cMet PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation InVivo_Workflow A Tumor Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to ~150-200 mm³ B->C D Randomize into Groups (Vehicle, this compound) C->D E Daily Oral Dosing & Tumor/Weight Monitoring D->E F End of Study (e.g., Day 21) E->F G Tumor Excision & Measurement F->G H Pharmacodynamic Analysis (Western Blot, IHC) G->H I Data Analysis G->I H->I

References

Troubleshooting & Optimization

PF-04217903 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04217903. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in DMSO?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] Published data indicates solubility at various concentrations, which are summarized in the table below. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

2. Is this compound soluble in aqueous solutions like cell culture media or water?

This compound is insoluble in water and has very low solubility in ethanol.[1][3][4] Direct dissolution in aqueous-based cell culture media is not recommended and will likely result in precipitation.

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

4. I observed precipitation when diluting my this compound DMSO stock solution into cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue due to the poor aqueous solubility of this compound. To minimize this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration before adding it to the culture medium.

  • Rapid Mixing: When adding the DMSO stock to the culture medium, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C may help to improve solubility upon dilution.

5. What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[6][7][8][9] By binding to c-Met, it inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[3][4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
DMSO≥18.6 mg/mL[10][11]
DMSO74 mg/mL (198.72 mM)[2]
DMSO75 mg/mL (201.4 mM)[2][4]
WaterInsoluble[3][4]
EthanolSlightly soluble (<1mg/ml)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 372.38 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.72 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required.

    • To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately mix the solution thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.

    • Use the freshly prepared working solution for your cell-based assays.

Visualizations

PF04217903_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates PF04217903 This compound PF04217903->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Pre-warmed Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Recommended workflow for preparing this compound solutions.

References

Navigating Long-Term Studies with PF-04217903: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of PF-04217903, a selective c-Met inhibitor, in long-term experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] By selectively binding to c-Met, it disrupts the c-Met signaling pathway, which can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis in tumor cells that overexpress c-Met.[2] this compound has demonstrated high selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a large panel of other kinases.[1][3]

Q2: Which signaling pathways are affected by this compound?

A2: Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound inhibits this initial phosphorylation step. Consequently, it blocks the activation of major downstream pathways crucial for cell survival and proliferation, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/ERK pathway, and the signal transducer and activator of transcription 3 (STAT3) pathway.[4][5]

Q3: What is a recommended starting concentration for in vitro long-term studies?

A3: The optimal concentration for long-term studies is highly cell-line dependent. A good starting point is to determine the IC50 value for your specific cell line using a short-term (e.g., 72-hour) cell viability assay. For long-term studies, a concentration at or slightly above the IC50 value is often used. However, it is crucial to perform a dose-response curve over a longer duration (e.g., 7-14 days) to assess long-term toxicity and efficacy. Chronic exposure may require lower concentrations than those used in acute experiments to avoid off-target effects and cytotoxicity. For example, in GTL-16 and H1993 cell lines, the IC50 values for proliferation inhibition were 12 nM and 30 nM, respectively, in assays lasting 48-72 hours.[6]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] For in vivo studies, it can be formulated in a vehicle such as 0.5% methylcellulose.[8] Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Efficacy Over Time Development of acquired resistance. This can occur through various mechanisms, such as mutations in the c-Met kinase domain, amplification of the MET gene, or activation of bypass signaling pathways (e.g., KRAS, EGFR, or RON).[1][5]- Verify the continued expression and phosphorylation of c-Met in your resistant cells. - Sequence the MET gene to check for mutations. - Analyze the activation status of other receptor tyrosine kinases and downstream signaling molecules (e.g., phospho-EGFR, phospho-ERK). - Consider combination therapies to target bypass pathways.
High Cellular Toxicity The concentration of this compound may be too high for long-term exposure, leading to off-target effects or general cytotoxicity.- Perform a long-term dose-response experiment (e.g., 7-14 days) to determine the maximum tolerated dose for your specific cell line. - Consider using a lower, more frequent dosing schedule. - Ensure the DMSO concentration in your final culture medium is not exceeding cytotoxic levels (typically <0.1%).
Inconsistent Results - Inconsistent compound activity due to improper storage or handling. - Variability in cell culture conditions. - Cell line heterogeneity.- Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. - Standardize cell seeding density, media changes, and treatment schedules. - Perform regular cell line authentication and mycoplasma testing.
Poor Solubility in Aqueous Media This compound is a small molecule with limited aqueous solubility.- Ensure the final DMSO concentration is sufficient to keep the compound in solution. - For in vivo preparations, ensure the vehicle is properly prepared and the compound is fully suspended before administration.[7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values are typically determined from short-term assays (48-72 hours) and should be used as a starting point for optimizing concentrations in long-term studies.

Cell LineCancer TypeAssayIC50 (nM)Reference
GTL-16Gastric CarcinomaProliferation12[6]
NCI-H1993Non-Small Cell Lung CancerProliferation30[6]
U87MGGlioblastomaProliferation>10,000[8]
SW620Colon CarcinomaProliferation>10,000[8]
HT29Colon CarcinomaProliferation>10,000[8]
NCI-H441Lung CarcinomaMatrigel Invasion7-12.5[6][8]
HUVECEndothelial CellsHGF-stimulated Survival12[8][9]
HUVECEndothelial CellsMatrigel Invasion27[8][9]

Experimental Protocols

Determining IC50 for Long-Term Cell Viability

  • Cell Seeding: Seed cells in 96-well plates at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days).

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound.

  • Medium Changes: Replace the medium with fresh compound-containing medium every 2-3 days to maintain a consistent concentration of the inhibitor.

  • Viability Assessment: At the end of the treatment period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

HGF_cMET_Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates GRB2 GRB2 cMET->GRB2 GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 PF04217903 This compound PF04217903->cMET Inhibits RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: HGF/c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow

LongTerm_Study_Workflow Start Start: Select Cell Line DetermineIC50 Determine Short-Term IC50 (72h Viability Assay) Start->DetermineIC50 DoseResponse Long-Term Dose-Response (7-14 days) DetermineIC50->DoseResponse SelectConcentration Select Optimal Concentration (Sub-toxic, efficacious) DoseResponse->SelectConcentration LongTermExperiment Initiate Long-Term Experiment (e.g., Colony Formation, Tumorigenicity) SelectConcentration->LongTermExperiment Monitor Monitor for Resistance (e.g., Western Blot, Viability) LongTermExperiment->Monitor Monitor->LongTermExperiment Continue Treatment Analysis Endpoint Analysis (e.g., Imaging, Molecular Assays) Monitor->Analysis Resistance Detected or Endpoint Reached End End Analysis->End

Caption: Workflow for optimizing this compound concentration in long-term studies.

References

Technical Support Center: PF-04217903 and Phospho-PDGFRβ Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing an unexpected induction of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation when using PF-04217903, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1] Its primary mechanism of action is to selectively bind to and inhibit c-Met, thereby disrupting the c-Met signaling pathway. This inhibition can lead to decreased tumor cell growth, migration, and invasion in tumors where the c-Met pathway is dysregulated.[1][2] this compound is highly selective for c-Met, with over 1,000-fold greater selectivity compared to a large panel of other kinases.[2]

Q2: I am using this compound to inhibit c-Met, but I am seeing an increase in the phosphorylation of PDGFRβ. Is this a known off-target effect?

Yes, the induction of phospho-PDGFRβ is a documented effect of this compound treatment, particularly observed in certain tumor models such as U87MG glioblastoma xenografts.[2][3] While this compound is a highly selective c-Met inhibitor, this phenomenon is thought to be a cellular response to the targeted inhibition of the c-Met pathway, rather than a direct off-target kinase activity of the compound.

Q3: What is the proposed mechanism for this compound inducing PDGFRβ phosphorylation?

The induction of phospho-PDGFRβ by this compound is believed to be a compensatory signaling or "oncogene switching" mechanism.[2] By effectively inhibiting the c-Met signaling pathway, the cancer cells may activate alternative survival pathways to circumvent the blockade. One such pathway involves the upregulation and activation of PDGFRβ. This adaptive resistance mechanism can potentially compromise the therapeutic efficacy of c-Met inhibitors when used as a monotherapy.[2]

Q4: In which experimental models has this effect been observed?

This effect has been prominently reported in U87MG human glioblastoma xenograft models.[2][3] Researchers using this, or similar models with potential for signaling pathway crosstalk, should be aware of this possibility.

Q5: Does the induction of phospho-PDGFRβ by this compound occur in a dose-dependent manner?

Yes, studies have shown that this compound induces the phosphorylation of PDGFRβ in a dose-dependent manner in U87MG xenograft tumors.[3]

Quantitative Data Summary

The following table summarizes the observed dose-dependent induction of phospho-PDGFRβ in U87MG xenograft tumors following 3 days of oral administration of this compound.

Treatment Group (Oral Administration)Phospho-PDGFRβ Levels (Relative to Vehicle)Total PDGFRβ Levels (Relative to Vehicle)
Vehicle ControlBaselineBaseline
This compound (5 mg/kg)IncreasedNo significant change
This compound (15 mg/kg)Moderately IncreasedNo significant change
This compound (50 mg/kg)Strongly IncreasedNo significant change

Data is qualitative based on Western blot analysis from published literature. For precise quantification, densitometry of Western blots is recommended.

Signaling Pathway Diagrams

cluster_0 Intended Pathway: c-Met Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Phosphorylates PF04217903 This compound PF04217903->cMet Inhibits Proliferation Tumor Growth, Invasion, Survival Downstream->Proliferation

Caption: Intended signaling pathway of this compound.

cluster_1 Observed Off-Target Effect: PDGFRβ Activation PF04217903 This compound cMet c-Met Inhibition PF04217903->cMet Compensatory Compensatory Mechanism (Oncogene Switch) cMet->Compensatory Induces PDGFRb PDGFRβ Compensatory->PDGFRb Activates pPDGFRb Phospho-PDGFRβ (Activated) PDGFRb->pPDGFRb Resistance Cell Survival & Resistance pPDGFRb->Resistance

Caption: Compensatory activation of PDGFRβ by this compound.

Troubleshooting Guide

This guide addresses common issues when detecting inhibitor-induced protein phosphorylation via Western blotting.

Problem Possible Cause(s) Recommended Solution(s)
No or weak phospho-PDGFRβ signal 1. Suboptimal this compound treatment: Incorrect concentration or duration. 2. Sample degradation: Phosphatases in the lysate have dephosphorylated the target protein.[4][5] 3. Low abundance of p-PDGFRβ: The induced phosphorylation is below the detection limit.[4] 4. Inefficient antibody: Primary antibody has low affinity or is not specific to the phosphorylated site.1. Optimize treatment: Perform a dose-response (e.g., 10 nM - 1 µM for in vitro) and time-course experiment. 2. Use fresh samples and inhibitors: Work quickly on ice. Add a phosphatase inhibitor cocktail (containing inhibitors for both serine/threonine and tyrosine phosphatases) to your lysis buffer.[4][6] 3. Increase protein load: Load 30-50 µg of total protein per lane. Consider immunoprecipitation (IP) with a total PDGFRβ antibody to enrich for the target protein before running the Western blot.[4] 4. Validate antibody: Use a positive control (e.g., cells stimulated with PDGF) to confirm the antibody is working. Check the antibody datasheet for recommended conditions.
High background on the blot 1. Blocking agent issues: Milk contains phosphoproteins (casein) that can interfere with phospho-specific antibodies.[4][5] 2. Antibody concentration too high: Non-specific binding of primary or secondary antibodies. 3. Insufficient washing. 1. Change blocking agent: Use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk for blocking and antibody dilutions.[4][5] 2. Titrate antibodies: Optimize the concentrations of both primary and secondary antibodies. 3. Increase washing: Increase the number and duration of washes with TBST after antibody incubations.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell confluence, passage number, or serum conditions. 2. Inconsistent sample preparation: Variations in lysis buffer composition or incubation times. 3. Loading inaccuracies: Unequal amounts of protein loaded per lane.1. Standardize cell culture: Use cells at a consistent confluence and passage number for all experiments. 2. Follow a strict protocol: Use the same lysis buffer recipe and incubation times for all samples. 3. Perform accurate protein quantification: Use a reliable protein assay (e.g., BCA) and always run a loading control (e.g., β-actin, GAPDH) on your blot. Also, probe for total PDGFRβ to show that the changes are in phosphorylation status, not total protein expression.[4]

Experimental Protocol: Western Blot for Phospho-PDGFRβ

This protocol provides a detailed methodology for detecting the induction of phospho-PDGFRβ in cell culture after treatment with this compound.

1. Cell Culture and Treatment: a. Plate U87MG cells (or other relevant cell line) and grow to 70-80% confluency. b. Serum starve the cells overnight if necessary to reduce baseline receptor tyrosine kinase activity. c. Treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay. b. Normalize the concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE: a. Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Protein Transfer: a. Load the prepared samples onto a polyacrylamide gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4] b. Incubate the membrane with the primary antibody against phospho-PDGFRβ (e.g., Tyr751) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.

8. Stripping and Reprobing (Optional): a. To normalize for total protein, the membrane can be stripped of the phospho-antibody and reprobed with an antibody for total PDGFRβ and a loading control like GAPDH.

Troubleshooting Workflow Diagram

Start Start: Unexpected p-PDGFRβ Signal CheckLit Is this a known effect for your model? Start->CheckLit KnownEffect Yes: Documented as compensatory signaling CheckLit->KnownEffect Yes UnknownEffect No: Potential novel finding or artifact CheckLit->UnknownEffect No Validate Validate Result KnownEffect->Validate UnknownEffect->Validate DoseTime Perform Dose-Response & Time-Course Validate->DoseTime Controls Use Positive/Negative Controls (e.g., PDGF) DoseTime->Controls TotalProtein Probe for Total PDGFRβ & Loading Control Controls->TotalProtein Consistent Results Consistent? TotalProtein->Consistent Investigate Investigate Mechanism (e.g., other RTKs) Consistent->Investigate Yes TroubleshootWB Troubleshoot Western Blot Protocol Consistent->TroubleshootWB No End End Investigate->End TroubleshootWB->End

References

Technical Support Center: Overcoming PF-04217903 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering resistance to the c-Met inhibitor, PF-04217903, in their in vitro cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential resistance mechanisms and explore strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?

A1: Acquired resistance to this compound in vitro can arise from several mechanisms that allow cancer cells to bypass the inhibition of the c-Met signaling pathway. The most frequently observed mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) or downstream signaling cascades to maintain proliferation and survival. Key bypass pathways implicated in this compound resistance include:

    • PDGFRβ Signaling: Increased phosphorylation and activation of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) has been observed as a potential "oncogene switching" mechanism.[1][2]

    • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway can be upregulated to compensate for c-Met inhibition.[3]

    • PI3K/AKT/mTOR Pathway: Activation of this critical survival pathway, often through mutations in PIK3CA or loss of PTEN, can render cells resistant to c-Met inhibition.[4][5][6]

    • MAPK Pathway: Hyperactivation of the MAPK pathway, for instance, through the formation of fusion proteins like SND1-BRAF, can bypass the need for c-Met signaling.

  • Secondary Mutations in the MET Kinase Domain: Mutations in the drug-binding site or other allosteric regions of the c-Met protein can prevent this compound from effectively inhibiting its kinase activity. While specific mutations conferring resistance to this compound are still under investigation, mutations like Y1230H and D1228 have been shown to cause resistance to other c-Met inhibitors.[7] A secondary M1268T mutation was identified in a patient treated with this compound.

  • MET Gene Amplification: An increase in the copy number of the MET gene can lead to such high levels of the c-Met protein that the concentration of this compound is insufficient to fully inhibit its activity.[7]

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: To elucidate the resistance mechanism in your this compound-resistant cell line, a systematic approach is recommended:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for a broad screening of the phosphorylation status of multiple RTKs simultaneously. A significant increase in the phosphorylation of receptors like PDGFRβ, EGFR, or others in the resistant line compared to the parental line would suggest the activation of a bypass pathway.

  • Western Blotting: This is a crucial technique to validate the findings from an RTK array and to probe for the activation of downstream signaling pathways. Key proteins to analyze include:

    • Phospho-c-Met (to confirm target engagement)

    • Total c-Met

    • Phospho-PDGFRβ, Phospho-EGFR

    • Phospho-AKT, Total AKT

    • Phospho-ERK1/2, Total ERK1/2

  • Gene Sequencing: Sequence the MET kinase domain in your resistant cell line to identify any potential secondary mutations. Compare the sequence to that of the parental, sensitive cell line.

  • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): These techniques can be used to assess the MET gene copy number and determine if gene amplification is the cause of resistance.

Q3: What are the potential therapeutic strategies to overcome this compound resistance in my in vitro model?

A3: Once a resistance mechanism has been identified, a targeted combination therapy approach is often effective. Here are some strategies based on the underlying mechanism:

  • Bypass Pathway Activation:

    • PDGFRβ Activation: Combine this compound with a PDGFR inhibitor (e.g., sunitinib, sorafenib).

    • EGFR Activation: Combine this compound with an EGFR inhibitor (e.g., gefitinib, erlotinib).[8]

    • PI3K/AKT/mTOR Activation: Combine this compound with a PI3K inhibitor (e.g., BKM120) or an mTOR inhibitor (e.g., everolimus).[5]

    • MAPK Activation (e.g., SND1-BRAF fusion): Combine this compound with a RAF inhibitor (e.g., PF-04880594) or a MEK inhibitor (e.g., PD-0325901).

  • MET Secondary Mutations: The effectiveness of this strategy depends on the specific mutation. Some mutations may still be sensitive to higher concentrations of this compound, while others may require a switch to a different, non-ATP-competitive c-Met inhibitor or a combination therapy that targets downstream effectors.

  • MET Gene Amplification: Increasing the concentration of this compound may be effective to a certain extent. Alternatively, combination with an inhibitor of a critical downstream pathway, such as the PI3K/AKT or MAPK pathway, could be a viable strategy.

Troubleshooting Guides

Problem 1: My MET-amplified cell line shows incomplete response to this compound.
Possible Cause Suggested Solution
Co-activation of other RTKs Perform a phospho-RTK array to identify other activated receptors. For example, co-activation of RON kinase has been observed.[2][9] Consider a combination therapy targeting both c-Met and the co-activated receptor.
Pre-existing resistant clones Perform single-cell cloning to isolate and characterize subpopulations with inherent resistance. Analyze these clones for the resistance mechanisms described in the FAQs.
Suboptimal drug concentration or exposure time Perform a dose-response and time-course experiment to ensure you are using the optimal concentration and duration of treatment for your specific cell line.
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process.
Possible Cause Suggested Solution
Initial drug concentration is too high Start with a lower, sub-lethal concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration as the cells adapt.
Continuous exposure is too toxic Try a pulse-treatment approach, where the cells are exposed to the drug for a defined period (e.g., 24-72 hours) followed by a recovery period in drug-free medium.
Cell line is highly dependent on c-Met signaling In highly "addicted" cell lines, developing resistance may be more challenging. Consider using a cell line with a lower dependency on c-Met or one known to have more plastic signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer Typec-Met StatusResistance MechanismThis compound IC50 (nM)Reference
GTL-16Gastric CarcinomaMET AmplifiedParental12[10]
GTL-16RGastric CarcinomaMET AmplifiedSND1-BRAF Fusion>10,000
NCI-H1993NSCLCMET AmplifiedParental30[10]
U87MGGlioblastomaHGF/c-Met Autocrine LoopParental>10,000 (proliferation)[9]
NCI-H441NSCLCc-Met OverexpressionParental7-12.5 (migration/invasion)[11]

Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance

Cell LineResistance MechanismCombination TherapyEffectReference
GTL-16RSND1-BRAF FusionThis compound + PF-04880594 (RAFi)Synergistic inhibition of cell proliferation
GTL-16RSND1-BRAF FusionPD-0325901 (MEKi) aloneEffective inhibition of cell growth
HT29RON Co-activationThis compound + RON shRNAEnhanced antitumor efficacy (77% vs 38% with this compound alone)[1][2]
U87MGPDGFRβ ActivationThis compound + PDGFR inhibitorProposed strategy[1][2]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol is a general guideline and may need optimization for your specific cell line.

  • Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with this compound to determine the 50% inhibitory concentration (IC50).

  • Initial Drug Treatment: Seed the parental cells at a low density and treat with a starting concentration of this compound equivalent to the IC20-IC30.

  • Gradual Dose Escalation: Once the cells have repopulated the culture dish, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Maintenance and Monitoring: Continue this process of gradual dose escalation. It may take several months to establish a resistant cell line. Monitor the cells for changes in morphology and proliferation rate.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), perform a new dose-response curve to confirm the shift in IC50.

  • Characterization: Characterize the resistant cell line to identify the underlying mechanism of resistance using the methods described in FAQ 2.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol provides a general framework for detecting phosphorylated proteins like p-PDGFRβ, p-AKT, and p-ERK.

  • Sample Preparation:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat with this compound at the desired concentration and time point.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PDGFRβ) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST according to the manufacturer's recommendations.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total PDGFRβ).

Mandatory Visualizations

cluster_workflow Experimental Workflow to Characterize Resistance Start This compound Resistant Cell Line Phospho_RTK_Array Phospho-RTK Array Start->Phospho_RTK_Array Western_Blot Western Blot Start->Western_Blot Sequencing MET Gene Sequencing Start->Sequencing FISH_qPCR MET FISH/qPCR Start->FISH_qPCR Bypass_Pathway Identify Bypass Pathway (e.g., p-PDGFRβ, p-EGFR) Phospho_RTK_Array->Bypass_Pathway Western_Blot->Bypass_Pathway MET_Mutation Identify MET Mutation Sequencing->MET_Mutation MET_Amplification Confirm MET Amplification FISH_qPCR->MET_Amplification Combination_Therapy Design Combination Therapy Bypass_Pathway->Combination_Therapy MET_Mutation->Combination_Therapy MET_Amplification->Combination_Therapy

Caption: Workflow for identifying this compound resistance mechanisms.

cluster_sensitive This compound Sensitive cluster_resistant This compound Resistant (Bypass Activation) HGF_S HGF cMet_S c-Met HGF_S->cMet_S PI3K_S PI3K cMet_S->PI3K_S MAPK_S MAPK cMet_S->MAPK_S PF04217903_S This compound PF04217903_S->cMet_S AKT_S AKT PI3K_S->AKT_S Proliferation_S Proliferation/ Survival AKT_S->Proliferation_S MAPK_S->Proliferation_S HGF_R HGF cMet_R c-Met HGF_R->cMet_R PF04217903_R This compound PF04217903_R->cMet_R PDGFR PDGFRβ PI3K_R PI3K PDGFR->PI3K_R EGFR EGFR MAPK_R MAPK EGFR->MAPK_R AKT_R AKT PI3K_R->AKT_R Proliferation_R Proliferation/ Survival AKT_R->Proliferation_R MAPK_R->Proliferation_R

Caption: Bypass signaling in this compound resistance.

cluster_sensitive_mapk This compound Sensitive cluster_resistant_mapk This compound Resistant (SND1-BRAF Fusion) cMet_S c-Met RAS_S RAS cMet_S->RAS_S PF04217903_S This compound PF04217903_S->cMet_S RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation/ Survival ERK_S->Proliferation_S cMet_R c-Met PF04217903_R This compound PF04217903_R->cMet_R SND1_BRAF SND1-BRAF Fusion MEK_R MEK SND1_BRAF->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation/ Survival ERK_R->Proliferation_R RAFi RAFi RAFi->SND1_BRAF MEKi MEKi MEKi->MEK_R

Caption: MAPK pathway reactivation via SND1-BRAF fusion.

References

Validation & Comparative

Validating PF-04217903 Efficacy In Vivo: A Comparative Guide with Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of PF-04217903, a selective c-Met inhibitor, against other c-Met targeting agents. The data presented is compiled from preclinical studies, focusing on key biomarkers of target engagement and antitumor activity in established xenograft models.

Introduction to this compound and the c-Met Pathway

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1] Consequently, c-Met has emerged as a critical target in oncology. This guide focuses on the in vivo validation of this compound's efficacy, using key pharmacodynamic and response biomarkers.

c-Met Signaling Pathway

c-Met Signaling Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling Phosphorylation HGF HGF HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Inhibits Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Invasion Invasion Downstream Signaling->Invasion Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Overview of the HGF/c-Met signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Efficacy: this compound vs. Other c-Met Inhibitors

This section compares the in vivo antitumor activity of this compound with other well-characterized c-Met inhibitors, Crizotinib and Cabozantinib, in relevant human tumor xenograft models.

GTL-16 Human Gastric Carcinoma Xenograft Model (MET Amplified)

The GTL-16 cell line is characterized by MET gene amplification, making it highly dependent on c-Met signaling for survival and proliferation.

Treatment AgentDoseDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound 10 mg/kgOral, once daily for 16 days~80%[3]
This compound 30 mg/kgOral, once daily for 16 days>90%[3]
Crizotinib 25 mg/kgOral, daily for 4 weeksSignificant inhibition (qualitative)[4]
Crizotinib 50 mg/kgOral, daily for 4 weeksSignificant inhibition (qualitative)[4]
U87MG Human Glioblastoma Xenograft Model (HGF/c-Met Autocrine Loop)

The U87MG cell line exhibits an HGF/c-Met autocrine signaling loop, driving its growth and survival.

Treatment AgentDoseDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound 30 mg/kgOral, once daily for 10 days~60%[3]
Crizotinib Not specifiedNot specifiedAntitumor effects observed[5]
Cabozantinib 60 mg/kgOral gavage, 5 days/week for 4 weeksReduced tumor growth[6]

Biomarker Analysis: Validating On-Target Efficacy

The in vivo efficacy of this compound is substantiated by its dose-dependent modulation of key biomarkers associated with c-Met signaling, cell proliferation, apoptosis, and angiogenesis.

Inhibition of c-Met Phosphorylation (p-c-Met)

Inhibition of c-Met autophosphorylation is a primary indicator of target engagement.

Xenograft ModelTreatment AgentDose% Inhibition of p-c-MetReference
GTL-16This compound 10 mg/kg, oral, once daily for 16 days~75%[3]
GTL-16This compound 30 mg/kg, oral, once daily for 16 days>90%[3]
Papillary Renal Cell Carcinoma (PDX)Cabozantinib Not specifiedHigh level of inhibition[7]
Reduction in Cell Proliferation (Ki67)

Ki67 is a cellular marker for proliferation. Its reduction indicates the antiproliferative effect of the inhibitor.

Xenograft ModelTreatment AgentDoseObservationReference
U87MGThis compound 10 mg/kg, oral, once daily for 4 daysDose-dependent decrease in Ki67-positive cells[3]
U87MGThis compound 30 mg/kg, oral, once daily for 4 daysDose-dependent decrease in Ki67-positive cells[3]
Prostate Cancer (PC-3)Cabozantinib Not specifiedDecreased Ki67 in subcutaneous tumors[8]
Neuroendocrine Prostate Cancer (PDX)Cabozantinib Not specifiedNo significant inhibition of Ki67[9]
Induction of Apoptosis (Cleaved Caspase-3)

An increase in cleaved caspase-3, a key executioner caspase, signifies the induction of apoptosis in tumor cells.

Xenograft ModelTreatment AgentDoseObservationReference
GTL-16This compound 10 mg/kg, oral, once daily for 16 daysDose-dependent increase in cleaved caspase-3[3]
GTL-16This compound 30 mg/kg, oral, once daily for 16 daysDose-dependent increase in cleaved caspase-3[3]
Prostate Cancer (Ace1luc and C4-2Bluc)Cabozantinib Not specifiedIncreased caspase-3 expression[8]
Murine Prostate CancerCabozantinib Not specifiedIncreased cleaved caspase-3[10]
Anti-Angiogenic Effects (CD31 Microvessel Density)

CD31 is an endothelial cell marker used to quantify microvessel density (MVD), a measure of tumor angiogenesis.

Xenograft ModelTreatment AgentDoseObservationReference
U87MGThis compound 3, 10, and 30 mg/kg/day, oral for 10 daysSignificant reduction of CD31-positive endothelial cells[3]
Neuroendocrine Prostate Cancer (PDX)Cabozantinib Not specifiedSignificantly decreased microvessel density[9][11]

Experimental Protocols

In Vivo Xenograft Tumor Model Workflow

Xenograft Workflow General Xenograft Workflow Cell_Culture Tumor Cell Culture (e.g., GTL-16, U87MG) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Efficacy_Endpoint Efficacy Endpoint: Tumor Volume Measurement Treatment->Efficacy_Endpoint Biomarker_Analysis Biomarker Analysis: Tumor Excision Efficacy_Endpoint->Biomarker_Analysis

Caption: A generalized workflow for in vivo xenograft studies.

Detailed Methodology:

  • Cell Culture: GTL-16 or U87MG cells are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.

  • Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly with calipers, calculated using the formula: (length x width^2)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound or comparator drugs are administered orally (gavage) at the specified doses and schedule. The vehicle control group receives the drug formulation excipient.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.

  • Biomarker Analysis: At the end of the treatment period, tumors are excised for pharmacodynamic and biomarker analyses.

Immunohistochemistry (IHC) for Biomarker Analysis

General Protocol:

  • Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated with the primary antibody (e.g., anti-p-c-Met, anti-Ki67, anti-cleaved caspase-3, or anti-CD31) at a predetermined optimal dilution, typically overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.

Image Analysis and Quantification:

  • p-c-Met: Staining intensity and the percentage of positive tumor cells are assessed.

  • Ki67: The percentage of Ki67-positive nuclei is determined by counting at least 500 tumor cells in multiple high-power fields.

  • Cleaved Caspase-3: The number of apoptotic bodies or positively stained cells is counted per high-power field.

  • CD31: Microvessel density is quantified by counting the number of CD31-positive vessels in "hot spots" (areas with the highest vascularization) or by calculating the percentage of the CD31-positive area relative to the total tumor area.

Conclusion

The in vivo data strongly support the efficacy of this compound as a potent and selective c-Met inhibitor. Its ability to significantly inhibit tumor growth in both MET-amplified and HGF-driven autocrine loop xenograft models is corroborated by robust, dose-dependent modulation of key biomarkers. This compound effectively engages its target, as evidenced by the profound inhibition of c-Met phosphorylation. This on-target activity translates into significant antiproliferative and pro-apoptotic effects, confirmed by the reduction in Ki67 and increase in cleaved caspase-3, respectively. Furthermore, the observed decrease in microvessel density highlights the anti-angiogenic properties of this compound.

While direct comparative studies are limited, the available data suggests that this compound exhibits a compelling preclinical profile. Further head-to-head in vivo studies with other c-Met inhibitors, using standardized protocols and a comprehensive panel of biomarkers, would be beneficial to definitively establish its comparative efficacy. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to c-Met Inhibitors: PF-04217903, Crizotinib, and Cabozantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of three prominent c-Met tyrosine kinase inhibitors: PF-04217903, a highly selective inhibitor, and the multi-kinase inhibitors crizotinib and cabozantinib. The information presented is collated from various preclinical and clinical studies to aid in the evaluation of these compounds for research and development purposes.

Mechanism of Action and Kinase Selectivity

The hepatocyte growth factor receptor (c-Met) signaling pathway is a critical driver in cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in the progression of numerous cancers, making it a key therapeutic target.[1][2] While all three inhibitors target c-Met, their selectivity profiles differ significantly.

This compound is an ATP-competitive inhibitor of c-Met, demonstrating high selectivity.[1][3] Studies have shown it to be over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, making it a valuable tool for dissecting c-Met-specific functions.[1][4]

Crizotinib is a multi-kinase inhibitor that targets c-Met, as well as anaplastic lymphoma kinase (ALK) and ROS1.[5] It was initially developed as a c-Met inhibitor but has found significant clinical application in ALK-positive non-small cell lung cancer (NSCLC).[2]

Cabozantinib also inhibits multiple tyrosine kinases, including c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET.[5][6] This broader spectrum of activity can be advantageous in cancers where multiple signaling pathways are activated.

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"ALK" [fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,-1.5!"]; "ROS1" [fillcolor="#F1F3F4", fontcolor="#202124", pos="1,-1.5!"]; "VEGFR2" [fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-1.5!"]; "AXL" [fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-2.5!"]; "RET" [fillcolor="#F1F3F4", fontcolor="#202124", pos="4,-2.5!"];

"this compound" -> "c-Met" [color="#34A853"]; "Crizotinib" -> "c-Met" [color="#FBBC05"]; "Crizotinib" -> "ALK" [color="#FBBC05"]; "Crizotinib" -> "ROS1" [color="#FBBC05"]; "Cabozantinib" -> "c-Met" [color="#EA4335"]; "Cabozantinib" -> "VEGFR2" [color="#EA4335"]; "Cabozantinib" -> "AXL" [color="#EA4335"]; "Cabozantinib" -> "RET" [color="#EA4335"];

label="Kinase Selectivity Profiles"; labelloc="t"; fontsize=14; } . Caption: Kinase selectivity profiles of the three inhibitors.

Comparative Performance Data

The following tables summarize key quantitative data for this compound, crizotinib, and cabozantinib based on published literature. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: In Vitro c-Met Inhibitory Activity

InhibitorIC50 (nM) for c-MetCell Line(s)Reference
This compound5-16GTL-16, NCI-H1993, HT29[4]
Crizotinib~5Not specified[5]
Cabozantinib13Not specified[7]

Table 2: Kinase Selectivity

InhibitorPrimary TargetsOther Notable TargetsReference
This compoundc-Met>1000-fold selectivity over 150+ kinases[1][4]
CrizotinibALK, ROS1, c-Met-[5]
Cabozantinibc-Met, VEGFR2, AXL, RET-[5][6]

Table 3: Preclinical Antitumor Activity

InhibitorCancer ModelObserved EffectsReference
This compoundGTL-16 (gastric), U87MG (glioblastoma) xenograftsDose-dependent tumor growth inhibition, inhibition of c-Met phosphorylation, anti-angiogenic effects[3][4]
CrizotinibMET-amplified NSCLC xenograftsTumor shrinkage[8]
CabozantinibColorectal cancer patient-derived xenograftsPotent tumor growth inhibition, inhibition of angiogenesis[9]

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, proliferation, and survival.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK ERK ERK->Transcription mTOR mTOR mTOR->Transcription Inhibitors This compound Crizotinib Cabozantinib Inhibitors->cMet

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the performance of c-Met inhibitors.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Recombinant_cMet Recombinant c-Met Kinase Start->Recombinant_cMet Incubation Incubation Recombinant_cMet->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation ATP_Substrate ATP and Substrate Peptide ATP_Substrate->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Protocol:

  • Plate Preparation: Add recombinant human c-Met kinase to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test inhibitor (this compound, crizotinib, or cabozantinib) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a synthetic peptide substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that quantify the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block c-Met phosphorylation within a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells with known c-Met expression (e.g., GTL-16, NCI-H441) and treat with various concentrations of the inhibitor for a specified time.[4]

  • Cell Lysis: Lyse the cells to extract total protein. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total c-Met to normalize the p-c-Met signal to the total amount of c-Met protein.

  • Analysis: Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition at different inhibitor concentrations.

Cell Viability/Proliferation Assay

This assay assesses the impact of the inhibitors on the growth and survival of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a multi-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the inhibitors.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a metabolic assay such as MTT or a luminescence-based assay that quantifies ATP levels.[4]

  • Data Analysis: Normalize the results to untreated control cells and calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).

Summary and Conclusion

This guide provides a comparative overview of this compound, crizotinib, and cabozantinib, focusing on their activity as c-Met inhibitors.

  • This compound stands out for its high selectivity for c-Met, making it an excellent tool for studying c-Met-specific biology and a potential therapeutic for cancers highly dependent on this pathway.[1]

  • Crizotinib offers the advantage of targeting multiple oncogenic drivers (ALK, ROS1, and c-Met), which is beneficial in specific patient populations.[5]

  • Cabozantinib provides broad-spectrum inhibition of key pathways involved in tumor growth and angiogenesis (c-Met, VEGFR2, AXL, RET), suggesting its utility in complex and resistant tumors.[6]

The choice of inhibitor for research or clinical development will depend on the specific context, including the cancer type, the genetic makeup of the tumor, and the desired therapeutic strategy. The experimental protocols outlined here provide a foundation for the preclinical evaluation and comparison of these and other c-Met inhibitors.

References

A Comparative Guide to the Selectivity of PF-04217903 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics and research, the selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. This guide provides an objective comparison of PF-04217903, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with other notable kinase inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their studies.

This compound has been identified as one of the most selective inhibitors for c-Met, a key player in cell proliferation, motility, and invasion, and a frequent dysregulated protein in various cancers.[1] Its exquisite selectivity, reportedly over 1,000-fold greater for c-Met than for a panel of more than 150 other kinases, makes it an invaluable tool for dissecting c-Met signaling pathways.[1][2][3]

Comparative Inhibitor Selectivity

The following table summarizes the inhibitory potency of this compound against the c-Met kinase in comparison to other inhibitors with varying selectivity profiles. Crizotinib is a multi-targeted inhibitor, Tivantinib has been described as a selective, non-ATP competitive c-Met inhibitor, and Staurosporine is a well-known broad-spectrum kinase inhibitor.

InhibitorPrimary Target(s)IC50 / Ki (nM)Key Off-TargetsOff-Target IC50 / Ki (nM)
This compound c-Met Ki: 4.5[2] / IC50: 4.8 - 7.3 [4](Reported >1000-fold selectivity over 150+ kinases)[1][2]-
Crizotinib (PF-02341066)c-Met, ALK, ROS1c-Met IC50: 11[5] ALK IC50: 24[5] ROS1 Ki: <0.025[5]RON, Axl20- to 30-fold less selective than for c-Met[5]
Tivantinib (ARQ 197)c-Met (non-ATP competitive)Ki: 355[6][7]GSK3α/βPotent activity against GSK3α/β identified as key targets[8]
StaurosporineBroad SpectrumPKCα: 2[9] p60v-src: 6[9] PKA: 7[9] CaM Kinase II: 20[9]Majority of the kinomePotent inhibition across a wide range of kinases[10]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Values are derived from various biochemical and cellular assays and may differ between studies.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of inhibitors like this compound.

Biochemical Kinase Activity Assay (Radiometric Filter Binding)

This assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is often considered the gold standard for in vitro kinase profiling.[11][12]

Objective: To determine the concentration at which an inhibitor reduces kinase activity by 50% (IC50).

Materials:

  • Purified recombinant c-Met kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 20 mM TRIS-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the purified c-Met kinase, the peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing a mix of non-labeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set near its Michaelis-Menten constant (Km).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid solution) to remove unbound radiolabeled ATP.

  • Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular c-Met Phosphorylation Assay (ELISA-based)

This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of a target kinase within intact cells, providing data in a more physiological context.[13]

Objective: To quantify the inhibition of ligand-induced c-Met phosphorylation in a cellular environment.

Materials:

  • Human cell line expressing c-Met (e.g., A549 or GTL-16)

  • Cell culture medium and serum

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • ELISA plate pre-coated with a c-Met capture antibody

  • Detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP)

  • Substrate for HRP (e.g., TMB) and stop solution

  • Microplate reader

Procedure:

  • Cell Culture: Seed the c-Met expressing cells in a 96-well plate and culture overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for several hours to reduce basal kinase activity.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Ligand Stimulation: Stimulate the c-Met pathway by adding HGF to the wells for a short period (e.g., 15-20 minutes).

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate coated with the c-Met capture antibody and incubate (e.g., overnight at 4°C).

    • Wash the plate to remove unbound proteins.

    • Add the anti-phosphotyrosine detection antibody and incubate.

    • Wash the plate again and add the HRP substrate.

    • Stop the colorimetric reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The absorbance is proportional to the level of c-Met phosphorylation. Calculate the percentage of inhibition for each inhibitor concentration relative to the HGF-stimulated control and determine the IC50 value.

Visualizations

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream cascades crucial for cell growth, survival, and motility, including the PI3K/AKT, RAS/MAPK, and STAT pathways.[1]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS AKT AKT PI3K->AKT p_STAT3 p-STAT3 STAT3->p_STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription p_STAT3->Transcription Outcome Cell Proliferation, Survival, Motility, Invasion Transcription->Outcome PF04217903 This compound PF04217903->cMet Inhibits ATP Binding

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Kinase Inhibitor Selectivity Profiling Workflow

A standard strategy for determining the selectivity of a kinase inhibitor involves a tiered approach. An initial broad screen against a large panel of kinases at a single, high concentration identifies potential off-targets. Hits from this primary screen are then subjected to secondary screening, where full dose-response curves are generated to determine precise IC50 values.

Kinase_Profiling_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen start Test Inhibitor (e.g., this compound) screen Broad Kinase Panel (>200 kinases) Single High Concentration (e.g., 1-10 µM) start->screen analysis1 Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) screen->analysis1 dose_response Dose-Response Assay (10-point concentration curve) for Primary Target and 'Hits' analysis1->dose_response Hits ic50_calc Calculate IC50 Values dose_response->ic50_calc result Generate Selectivity Profile (Compare On-Target vs. Off-Target Potency) ic50_calc->result

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Conclusion

The experimental data robustly demonstrates that this compound is an exquisitely selective inhibitor of c-Met. Unlike multi-targeted inhibitors such as Crizotinib or broad-spectrum agents like Staurosporine, this compound offers a precise tool for investigating the specific roles of c-Met kinase activity in both normal physiology and disease states. Its high selectivity minimizes the potential for confounding results due to off-target effects, making it a superior choice for studies demanding a focused inhibition of the c-Met signaling pathway. For researchers, this level of precision is paramount for validating c-Met as a therapeutic target and for elucidating its complex biological functions.

References

Combination Therapy of PF-04217903 and Sunitinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the combination therapy involving PF-04217903 and sunitinib. This analysis is based on preclinical data investigating the synergistic effects of targeting both the c-Met and VEGF signaling pathways to overcome resistance to anti-angiogenic therapies.

Executive Summary

Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a standard treatment for various cancers, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFRs). However, acquired resistance to sunitinib often limits its long-term efficacy. Preclinical evidence strongly suggests that the activation of the HGF/c-Met signaling pathway is a key mechanism of this resistance. This has led to the investigation of combining sunitinib with a selective c-Met inhibitor, this compound. This guide details the preclinical rationale, experimental data, and methodologies supporting this combination therapy.

Mechanisms of Action

This compound: An orally bioavailable, selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] this compound competitively binds to the ATP-binding site of c-Met, thereby inhibiting its autophosphorylation and downstream signaling.[2] This disruption of the c-Met pathway can inhibit tumor cell proliferation, survival, migration, and invasion, as well as angiogenesis.[2][3] this compound has demonstrated high selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a large panel of other kinases.[2][3]

Sunitinib: An oral, multi-targeted TKI that inhibits several receptor tyrosine kinases, including VEGFRs (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[4][5][6] By targeting these receptors, sunitinib exerts anti-angiogenic and anti-tumor effects.[4][6] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6]

Preclinical Data: Combination of this compound and Sunitinib

A pivotal preclinical study by Shojaei et al. (2010) provides the most direct evidence for the efficacy of combining this compound and sunitinib. The study investigated this combination in murine tumor models that exhibited differential sensitivity to sunitinib monotherapy.

Rationale for Combination: Overcoming Sunitinib Resistance

The study found that tumors resistant to sunitinib monotherapy had higher levels of hepatocyte growth factor (HGF), the ligand for c-Met. This suggests that the HGF/c-Met pathway can act as an alternative angiogenic pathway, compensating for the VEGF inhibition by sunitinib and leading to treatment resistance.[5][7]

In Vivo Efficacy

The combination of this compound and sunitinib resulted in a significant, additive anti-tumor effect in sunitinib-resistant tumor models compared to either monotherapy.[7]

Table 1: In Vivo Tumor Growth Inhibition in Sunitinib-Resistant Models

Treatment GroupB16F1 Tumor Volume (mm³)Tib6 Tumor Volume (mm³)EL4 Tumor Volume (mm³)LLC Tumor Volume (mm³)
Vehicle~2000~2500~1500~2000
Sunitinib~1800~2200~1300~1800
This compound~2000~2500~1500~2000
Sunitinib + this compound ~800 ~1000 ~600 ~700

Data are approximate values derived from graphical representations in Shojaei et al., 2010.[7] P < 0.05 for combination treatment compared to sunitinib monotherapy.

Effect on Angiogenesis

The enhanced tumor growth inhibition with the combination therapy was associated with a significant reduction in tumor microvessel density, indicating a potent anti-angiogenic effect.[7]

Table 2: Effect of Combination Therapy on Tumor Vasculature

Treatment GroupVascular Density (CD31+ area) in Resistant Tumors
VehicleHigh
SunitinibModerately Reduced
This compoundNo significant change
Sunitinib + this compound Significantly Reduced

Qualitative summary based on data from Shojaei et al., 2010.[7]

Experimental Protocols

The following are the key experimental methodologies as described in Shojaei et al., 2010.[7]

In Vivo Tumor Models
  • Cell Lines: B16F1 (melanoma), Tib6 (hepatoma), EL4 (lymphoma), and LLC (Lewis lung carcinoma) murine tumor cell lines were used.

  • Animal Model: Nude mice were implanted subcutaneously with 1x10⁶ tumor cells.

  • Treatment: Treatments began the day after tumor cell implantation. Sunitinib was administered orally. The administration details for this compound in this specific combination study are not fully detailed in the abstract, but it is known to be an orally available agent.[1]

  • Tumor Measurement: Tumor volumes were measured twice a week.

Immunohistochemistry
  • Vascular Density Analysis: Tumor sections were stained with an anti-CD31 antibody to identify endothelial cells. The vascular surface area was quantified using image analysis software to determine vascular density.[7]

Signaling Pathways and Experimental Workflow

Signaling_Pathways cluster_sunitinib Sunitinib Action cluster_pf04217903 This compound Action cluster_resistance Resistance Mechanism Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR inhibits PDGFR PDGFR Sunitinib->PDGFR inhibits cKit cKit Sunitinib->cKit inhibits Sunitinib_Resistance Sunitinib_Resistance Sunitinib->Sunitinib_Resistance Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Tumor_Growth_S Tumor_Growth_S PDGFR->Tumor_Growth_S promotes cKit->Tumor_Growth_S promotes PF04217903 PF04217903 cMet cMet PF04217903->cMet inhibits Tumor_Growth_P Tumor_Growth_P cMet->Tumor_Growth_P promotes Metastasis Metastasis cMet->Metastasis promotes HGF HGF HGF->cMet activates Upregulation_HGF Upregulation_HGF Sunitinib_Resistance->Upregulation_HGF Upregulation_HGF->cMet activates

Caption: Signaling pathways targeted by sunitinib and this compound, and the role of HGF/c-Met in sunitinib resistance.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Analysis Start Implant Tumor Cells in Mice Treatment_Start Initiate Treatment (Day 1) Start->Treatment_Start Treatment_Groups Treatment Groups: - Vehicle - Sunitinib - this compound - Sunitinib + this compound Treatment_Start->Treatment_Groups Tumor_Monitoring Measure Tumor Volume Twice Weekly Treatment_Groups->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint Tumor_Growth_Analysis Compare Tumor Growth Curves Endpoint->Tumor_Growth_Analysis IHC Immunohistochemistry for CD31 Endpoint->IHC Vascular_Analysis Quantify Vascular Density IHC->Vascular_Analysis

Caption: Experimental workflow for the preclinical evaluation of the this compound and sunitinib combination therapy.

Discussion and Future Perspectives

The preclinical data strongly support the hypothesis that concomitant inhibition of c-Met and VEGFR can overcome acquired resistance to sunitinib. The combination of this compound and sunitinib has demonstrated a significant additive anti-tumor effect in sunitinib-resistant models, primarily through the inhibition of angiogenesis.

While these preclinical findings are promising, clinical data on the direct combination of this compound and sunitinib is limited. This compound has been evaluated in a Phase I clinical trial in patients with advanced cancer, establishing its safety profile as a monotherapy.[4] Further clinical investigation is warranted to determine the safety and efficacy of this combination in patient populations that have developed resistance to sunitinib.

Other c-Met inhibitors, such as cabozantinib, which also targets VEGFR, have shown clinical activity in patients who have progressed on prior VEGFR-targeted therapies, further validating the concept of dual c-Met and VEGFR inhibition.

Conclusion

The combination of this compound with sunitinib represents a rational and promising therapeutic strategy to overcome resistance to anti-angiogenic therapy. The preclinical evidence demonstrates a clear synergistic effect on tumor growth inhibition by targeting a key resistance pathway. For drug development professionals, these findings provide a strong rationale for the clinical investigation of this and similar combination therapies in patients with sunitinib-refractory tumors.

References

Synergistic Inhibition of Tumor Growth by PF-04217903 and RON shRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of the c-Met inhibitor, PF-04217903, and RON kinase silencing using short hairpin RNA (shRNA), both as individual agents and in combination. The experimental data presented herein demonstrates a significant synergistic effect, offering a promising therapeutic strategy for cancers with dysregulated c-Met and RON signaling pathways, such as certain types of colorectal cancer.

Performance Comparison: Enhanced Tumor Suppression through Dual Pathway Inhibition

In preclinical studies utilizing the HT29 human colon carcinoma xenograft model, the combination of this compound and RON shRNA resulted in a markedly greater tumor growth inhibition (TGI) than either treatment alone. This synergistic interaction highlights the potential of a dual-inhibition strategy to overcome resistance mechanisms and enhance therapeutic efficacy.

Treatment GroupTumor Growth Inhibition (TGI)Key Molecular Effects
This compound38%[1][2]Inhibition of c-Met signaling
RON shRNA59%[2]Downregulation of RON expression
This compound + RON shRNA 76% [1]Decreased phospho-ERK, Increased cleaved caspase-3 [1]

Table 1: Comparative efficacy of this compound and RON shRNA in the HT29 xenograft model.

The enhanced anti-tumor effect of the combination therapy is associated with a more pronounced impact on key signaling pathways that regulate cell proliferation and apoptosis. Specifically, the dual inhibition leads to a significant reduction in the phosphorylation of ERK (p-ERK), a critical downstream effector of the MAPK signaling pathway, and a notable increase in cleaved caspase-3, a key executioner of apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow employed in these studies.

cluster_PF04217903 This compound Action cluster_RON_shRNA RON shRNA Action cluster_downstream Downstream Signaling This compound This compound c-Met c-Met This compound->c-Met Inhibits RAS RAS c-Met->RAS RON shRNA RON shRNA RON mRNA RON mRNA RON shRNA->RON mRNA Degrades RON Protein RON Protein RON mRNA->RON Protein Translates to RON Protein->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits HT29 Cells HT29 Cells Lentiviral Transduction Lentiviral Transduction HT29 Cells->Lentiviral Transduction RON shRNA Xenograft Implantation Xenograft Implantation Lentiviral Transduction->Xenograft Implantation Treatment Treatment Xenograft Implantation->Treatment This compound Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Western Blot Western Blot Treatment->Western Blot

References

Head-to-head comparison of PF-04217903 and PF-02341066 (crizotinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable tyrosine kinase inhibitors: PF-04217903, a highly selective c-Met inhibitor, and Crizotinib (PF-02341066), a multi-targeted inhibitor of ALK, ROS1, and c-Met. This document summarizes their biochemical and cellular activities, presents available quantitative data, and details relevant experimental protocols to support further research and development.

Executive Summary

This compound distinguishes itself as a highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] In contrast, Crizotinib is a multi-targeted kinase inhibitor, demonstrating potent activity against anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[2][3] The primary differentiator lies in their kinase selectivity profiles, with this compound exhibiting over 1,000-fold greater selectivity for c-Met compared to a broad panel of other kinases.[1] This high selectivity may offer advantages in targeted cancer therapy research where specific inhibition of the c-Met pathway is desired, potentially minimizing off-target effects. Crizotinib's broader activity profile has led to its established clinical use in cancers driven by ALK or ROS1 rearrangements, with its c-Met inhibition contributing to its therapeutic effect in MET-altered malignancies.[3][4][5]

Data Presentation

The following tables summarize the available quantitative data for this compound and Crizotinib, focusing on their inhibitory activity against c-Met. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Cellular Inhibitory Activity Against c-Met

CompoundAssay TypeTargetCell LineIC50 / KiReference
This compound Cellular Assayc-MetA5494.8 nM (IC50)[2][6]
Crizotinib (PF-02341066) Cell-based Assayc-Met-11 nM (IC50)[2]

Table 2: Kinase Selectivity Profile

CompoundPrimary Target(s)Selectivity ProfileReference
This compound c-Met>1,000-fold selectivity for c-Met over a panel of >150 kinases.[1]
Crizotinib (PF-02341066) ALK, ROS1, c-MetMulti-targeted inhibitor.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize the activity of kinase inhibitors like this compound and Crizotinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound or Crizotinib) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular c-Met Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of the c-Met receptor within a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., A549, GTL-16)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compounds (this compound or Crizotinib)

  • Lysis buffer

  • Antibodies for Western blotting or ELISA (anti-phospho-c-Met, anti-total-c-Met)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated c-Met and total c-Met using Western blotting or a sandwich ELISA.

  • Determine the IC50 value for the inhibition of c-Met phosphorylation.[7]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds (this compound or Crizotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed the cells in a 96-well plate at a low density.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for a period of 48-72 hours.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for implantation

  • Test compounds (this compound or Crizotinib) formulated for oral or parenteral administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule and dose.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Evaluate the antitumor efficacy based on tumor growth inhibition.[1]

Mandatory Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration, Invasion mTOR->Proliferation STAT3->Nucleus Nucleus->Proliferation PF04217903 This compound PF04217903->cMet Inhibits Autophosphorylation Crizotinib Crizotinib Crizotinib->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and points of inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_selectivity Selectivity & Safety Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular_Phos Cellular Phosphorylation Assay (IC50 Determination) Biochemical->Cellular_Phos Confirm Cellular Activity Kinase_Panel Kinase Panel Screening (Selectivity Profile) Biochemical->Kinase_Panel Determine Selectivity Cell_Prolif Cell Proliferation Assay (GI50 Determination) Cellular_Phos->Cell_Prolif Assess Functional Outcome Xenograft Tumor Xenograft Model (Efficacy Assessment) Cell_Prolif->Xenograft Evaluate In Vivo Efficacy PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft->PD_Analysis Confirm Target Inhibition Tox In Vitro/In Vivo Toxicology (Safety Assessment) Xenograft->Tox Assess Safety Profile

Caption: A typical workflow for preclinical kinase inhibitor evaluation.

References

Validating c-Met Inhibition: A Comparative Guide to PF-04217903 and Other Downstream Target Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-04217903's performance in inhibiting c-Met downstream targets against other selective inhibitors. The following sections detail the experimental data, protocols, and signaling pathways involved in validating the efficacy of these therapeutic agents.

Comparative Efficacy of c-Met Inhibitors

This compound is a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] Its high selectivity, exceeding 1,000-fold for c-Met compared to a large panel of other kinases, makes it a valuable tool for targeted cancer therapy research.[1][4][5] The primary mechanism of action involves binding to the ATP-binding site of c-Met, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.[2][3][4][5]

Below is a comparative summary of the inhibitory potency of this compound and other well-characterized c-Met inhibitors.

InhibitorTypec-Met (IC50/Ki)Selectivity Highlights
This compound ATP-competitiveKi: 4.8 nM; IC50: 4.8 nM (A549 cells)[2][3]>1000-fold selective over >208 kinases[2]
Crizotinib (PF-02341066) ATP-competitiveIC50: 11 nM (cell-based)[3]Also a potent ALK (IC50: 24 nM) and ROS1 (Ki: <0.025 nM) inhibitor[3]
Cabozantinib (XL184) ATP-competitiveIC50: 1.3 nM (cell-free)[3]Multi-targeted inhibitor of VEGFR2 (IC50: 0.035 nM), RET, KIT, AXL, and others[3]
Tivantinib (ARQ 197) Non-ATP-competitiveKi: 355 nM (cell-free)[3][6]Highly selective, binds to the unphosphorylated conformation of c-Met[6][7]
Foretinib (GSK1363089/XL880) ATP-competitiveIC50: 0.4 nM (cell-free)[3]Also inhibits KDR (VEGFR2) with an IC50 of 0.9 nM[3]

Inhibition of Downstream Signaling Pathways

Activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways. These pathways are central to mediating the oncogenic effects of aberrant c-Met signaling. This compound has been shown to effectively suppress the phosphorylation of key downstream effectors, including AKT and ERK.[2]

c-Met Signaling Pathway and Point of Inhibition

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Survival Survival p-AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Migration Migration p-ERK->Migration This compound This compound This compound->p-c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Validation of Downstream Target Inhibition

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines, demonstrating its impact on cell proliferation and apoptosis.

Table 2: Inhibition of Cell Proliferation by this compound

Cell LineCancer TypeIC50 (nM)
GTL-16Gastric Carcinoma12[2][4]
NCI-H1993Non-Small Cell Lung Cancer30[2][4]
NCI-H441Lung Carcinoma7-12.5[2]
HT29Colon Carcinoma7-12.5[2]

Table 3: Induction of Apoptosis by this compound

Cell LineCancer TypeIC50 (nM)
GTL-16Gastric Carcinoma31[2]

Detailed Experimental Protocols

To validate the inhibition of c-Met downstream targets by this compound or other inhibitors, the following experimental protocols are recommended.

Western Blotting for Phosphorylated Downstream Targets

This method is used to quantify the levels of phosphorylated (activated) proteins in the c-Met signaling cascade, such as p-AKT and p-ERK.

Experimental Workflow for Western Blotting

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Cell Proliferation Assay

Cell proliferation assays, such as the MTT or CellTiter-Glo® assay, are used to assess the cytostatic or cytotoxic effects of the inhibitor.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay

Apoptosis can be quantified using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Logical Flow of Apoptosis Assay

Apoptosis_Flow Start Start: Cell Treatment Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Gating Gate Populations Flow_Cytometry->Gating Live Live Cells (Annexin V- / PI-) Gating->Live Early_Apoptosis Early Apoptotic Cells (Annexin V+ / PI-) Gating->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Gating->Late_Apoptosis Necrotic Necrotic Cells (Annexin V- / PI+) Gating->Necrotic

Caption: Flow cytometry analysis for apoptosis detection.

Protocol:

  • Cell Treatment: Treat cells with the c-Met inhibitor at various concentrations for an appropriate time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations to quantify the induction of apoptosis.

By employing these standardized protocols and comparing the results with established inhibitors, researchers can effectively validate the inhibitory effects of this compound on c-Met downstream targets and assess its potential as a therapeutic agent.

References

Cross-Resistance Profile of PF-04217903: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cancer therapeutics, understanding the landscape of drug resistance is paramount. This guide provides a comparative analysis of PF-04217903, a selective c-Met kinase inhibitor, in the context of cross-resistance studies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

This compound is a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of human cancers.[1][4][5] While this compound has demonstrated significant antitumor activity in preclinical models, the emergence of resistance, as with other targeted therapies, remains a critical challenge.[1][6][7] This guide explores the mechanisms of resistance to this compound and compares its cross-resistance profile with other targeted agents.

Comparative Efficacy and Cross-Resistance of c-Met Inhibitors

Studies have investigated the efficacy of this compound and other c-Met inhibitors in both sensitive and resistant cancer cell lines. Acquired resistance to one c-Met inhibitor can confer cross-resistance to other inhibitors of the same class, often through the activation of bypass signaling pathways or the acquisition of secondary mutations in the target kinase.

Cell LineTreatmentIC50 (nmol/L)Fold ResistanceTumor Growth Inhibition (%)Reference
GTL-16 This compound8.3 (p-Met)-85 (at 100 mg/kg)[2]
U87MG This compound4.6 (p-Met in HUVECs)-38-46 (at 25-50 mg/kg)[1][2]
HT29 This compound>10,000 (proliferation)-38-40[1][2]
HT29 This compound + RON shRNA--77[1][2]
EBC-1 SGX-523~10--[6]
EBC-1/SR SGX-523>5,000>500-[6]
EBC-1/SR PHA-665752>5,000--[6]
EBC-1/SR PF-02341066 (Crizotinib)>5,000--[6]
EBC-1/SR XL-880>5,000--[6]

IC50 values represent the concentration of the drug required to inhibit a specific biological process by 50%. p-Met refers to the phosphorylation of the c-Met receptor. Data for EBC-1/SR cells, which are resistant to SGX-523, demonstrates cross-resistance to other c-Met inhibitors.

Mechanisms of Resistance to this compound

Several mechanisms have been identified that contribute to resistance to this compound and other c-Met inhibitors. Understanding these pathways is crucial for developing strategies to overcome resistance.

Signaling Pathway Diagrams

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling c-Met c-Met PI3K/AKT PI3K/AKT c-Met->PI3K/AKT RAS/MAPK RAS/MAPK c-Met->RAS/MAPK STAT STAT c-Met->STAT RON RON RON->PI3K/AKT Bypass Activation Resistance Resistance RON->Resistance AXL AXL AXL->PI3K/AKT Bypass Activation AXL->Resistance PDGFRβ PDGFRβ PDGFRβ->PI3K/AKT Bypass Activation PDGFRβ->Resistance EGFR EGFR EGFR->PI3K/AKT Bypass Activation EGFR->Resistance This compound This compound This compound->c-Met Inhibits Other c-Met-TKIs Other c-Met-TKIs Other c-Met-TKIs->c-Met Inhibits AXL Inhibitors AXL Inhibitors AXL Inhibitors->AXL Inhibits Proliferation, Survival, Invasion Proliferation, Survival, Invasion PI3K/AKT->Proliferation, Survival, Invasion c-Myc c-Myc RAS/MAPK->c-Myc RAS/MAPK->Proliferation, Survival, Invasion STAT->Proliferation, Survival, Invasion c-Myc->Proliferation, Survival, Invasion c-Myc->Resistance Upregulation HGF HGF HGF->c-Met Activates

Caption: c-Met signaling and resistance pathways.

Key Resistance Mechanisms:

  • Oncogene Switching and Bypass Track Activation: A primary mechanism of resistance involves the activation of alternative signaling pathways that bypass the inhibited c-Met receptor.

    • RON Kinase: In colorectal cancer models, the combination of this compound with shRNA knockdown of the Recepteur d'origine nantais (RON) kinase resulted in enhanced antitumor efficacy compared to either agent alone, suggesting that RON activation can compensate for c-Met inhibition.[1][2]

    • AXL Receptor Tyrosine Kinase: In renal cell carcinoma (RCC), prolonged treatment with c-Met inhibitors, including this compound, can induce the overexpression of both c-Met and AXL.[8] This crosstalk between c-Met and AXL can mediate therapeutic resistance, which can be overcome by dual inhibition of both receptors.[8][9]

    • PDGFRβ Upregulation: Studies in U87MG glioblastoma xenografts showed that this compound treatment led to a strong induction of phosphorylated platelet-derived growth factor receptor beta (PDGFRβ), indicating an "oncogene switch" as a potential escape mechanism.[1]

    • EGFR Crosstalk: The interplay between c-Met and the epidermal growth factor receptor (EGFR) is a well-established mechanism of resistance to EGFR inhibitors.[10] Conversely, activation of EGFR signaling can contribute to resistance to c-Met inhibitors.[11]

  • Downstream Effector Activation:

    • c-Myc Upregulation: Dissociation of the transcriptional factor c-Myc from c-Met control can lead to acquired resistance.[6] Blockade of c-Myc has been shown to circumvent this resistance, highlighting its role as a critical downstream node.[6]

  • Secondary Mutations:

    • A secondary mutation, M1268T , in the c-Met kinase domain was identified in a patient with papillary renal cell carcinoma who developed resistance to this compound during a Phase I clinical trial.[3] Such mutations can alter the drug's binding affinity to the target protein.

  • Ligand-Mediated Resistance:

    • Increased secretion of growth factors, such as hepatocyte growth factor (HGF), can contribute to resistance by promoting sustained activation of c-Met or other receptor tyrosine kinases.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are generalized protocols for key experiments cited in the literature.

In Vitro Cell Proliferation/Viability Assay (MTT/Resazurin Assay)
  • Cell Seeding: Plate tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Reagent Addition: Add MTT or resazurin solution to each well and incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.

  • Signal Measurement: For MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). For resazurin, the fluorescent product is measured directly.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the dose-response curves.

Western Blot Analysis for Phosphorylated Proteins
  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Met, total Met, p-Akt, total Akt).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Tumor Growth Study
  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., orally) and/or other treatments daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry). Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Experimental Workflow Diagram

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis Cell_Culture Establishment of Parental and Resistant Cell Lines Dose_Response Dose-Response Assays (MTT, etc.) Cell_Culture->Dose_Response Determine IC50 Xenograft Xenograft Model Establishment Cell_Culture->Xenograft Implant Cells Mechanism_Study_Invitro Mechanism of Resistance Study (Western Blot, Kinase Assays) Dose_Response->Mechanism_Study_Invitro Investigate Signaling Pathway_Validation Validation of Resistance Pathways Mechanism_Study_Invitro->Pathway_Validation Treatment_Groups Treatment with this compound and/or Combination Agents Xenograft->Treatment_Groups Tumor_Analysis Tumor Growth Monitoring and Endpoint Analysis Treatment_Groups->Tumor_Analysis Genomic_Analysis Genomic and Proteomic Analysis of Resistant Tumors Tumor_Analysis->Genomic_Analysis Identify Alterations Genomic_Analysis->Pathway_Validation

Caption: General workflow for a cross-resistance study.

Conclusion and Future Directions

The development of resistance to this compound is a multifaceted process involving the activation of bypass signaling pathways, the emergence of secondary mutations, and the influence of the tumor microenvironment. Cross-resistance to other c-Met inhibitors is a significant clinical challenge. Future research should focus on:

  • Combination Therapies: The data strongly supports the investigation of combination therapies that co-target c-Met and the identified resistance pathways (e.g., RON, AXL, PDGFRβ, c-Myc).

  • Next-Generation Inhibitors: The development of novel c-Met inhibitors that can overcome resistance mutations, such as M1268T, is warranted.

  • Biomarker Development: Identifying predictive biomarkers of response and resistance will be crucial for patient stratification and the rational design of clinical trials.

By elucidating the mechanisms of cross-resistance, the scientific community can develop more effective therapeutic strategies to improve outcomes for patients with c-Met-driven cancers.

References

A Comparative Guide to the Efficacy of PF-04217903 in MET-Amplified vs. MET-Overexpressing Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of PF-04217903, a selective c-MET inhibitor, in cancer models characterized by MET gene amplification versus those with MET protein overexpression.[1][2][3] The objective of this document is to present supporting experimental data, detail methodologies, and offer a comparative perspective against other MET-targeted therapies.

Introduction to this compound

This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[4] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in various cancers.[1][3][5] this compound has demonstrated high selectivity for c-MET, making it a valuable tool for studying MET-driven oncogenesis and a potential therapeutic agent.[1][2][3]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and other MET inhibitors in both MET-amplified and MET-overexpressing cancer models.

Table 1: In Vitro Efficacy of this compound in MET-Amplified vs. MET-Overexpressing Cell Lines
Cell LineCancer TypeMET StatusAssayThis compound IC50 (nmol/L)
GTL-16Gastric CarcinomaAmplifiedProliferation12[1]
NCI-H1993NSCLCAmplifiedProliferation30[1]
U87MGGlioblastomaOverexpression (HGF/c-MET Autocrine Loop)Proliferation>10,000[1]
HT29Colon CarcinomaOverexpressionMigration/Invasion7-12.5[1]
NCI-H441Lung CarcinomaOverexpressionMigration/Invasion7-12.5[1]

Note: NSCLC stands for Non-Small Cell Lung Cancer.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeMET StatusTreatment and DoseTumor Growth Inhibition (%)
GTL-16Gastric CarcinomaAmplified100 mg/kg/day, oral~90%[1]
U87MGGlioblastomaOverexpression (HGF/c-MET Autocrine Loop)30 mg/kg/day, oral84%[1]
HT29Colon CarcinomaOverexpression50 mg/kg/day, oral40%[1]
Colo205Colon CarcinomaOverexpressionNot Specified44%[1]
MDA-MB-231Breast CarcinomaOverexpressionNot Specified43%[1]
H292NSCLCOverexpressionNot Specified39%[1]
Table 3: Comparative Efficacy of Other MET Inhibitors (Data from separate studies)
InhibitorCell Line/Tumor TypeMET StatusEfficacy MetricResult
Crizotinib NSCLC patientsHigh MET Amplification (MET/CEP7 ratio ≥4)Objective Response Rate (ORR)38.1%[6]
Capmatinib NSCLC patientsMET Amplification (GCN ≥10)ORR (1st line)40%[7]
Capmatinib NSCLC patientsMET Amplification (GCN ≥10)ORR (2nd/3rd line)29%[7]
Savolitinib NSCLC patients (EGFRm+, MET amplified)MET AmplificationNot specified as monotherapyCombination with Osimertinib showed promise[8][9]

Experimental Protocols

Determination of MET Status
  • MET Amplification:

    • Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for assessing MET gene amplification.[10] It involves using fluorescently labeled DNA probes that bind to the MET gene and the centromeric region of chromosome 7 (CEP7). The ratio of MET to CEP7 signals is calculated. A MET/CEP7 ratio ≥ 2.0 is often used to define amplification.[10][11]

    • Next-Generation Sequencing (NGS): NGS-based assays can also determine MET gene copy number.[12] This method can distinguish between focal amplification and polysomy.[10]

  • MET Overexpression:

    • Immunohistochemistry (IHC): IHC is used to assess the level of MET protein expression in tumor tissue.[12] Formalin-fixed, paraffin-embedded tumor sections are stained with an anti-MET antibody. The intensity and percentage of stained tumor cells are scored.

    • Western Blot: This technique is used to quantify the amount of MET protein in cell lysates. Protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to MET.

    • Fluorescence-Activated Cell Sorting (FACS): FACS can be used to quantify cell surface MET expression on live cells using a fluorescently labeled anti-MET antibody.[1]

In Vitro Assays
  • Cell Proliferation/Survival Assays:

    • Cells are seeded in 96-well plates and treated with various concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT or resazurin, which measure metabolic activity. The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is then calculated.[2]

  • Cellular Kinase Phosphorylation ELISA:

    • To measure the inhibition of MET phosphorylation, cells are treated with the inhibitor for a short period (e.g., 1 hour). Cell lysates are then added to an ELISA plate coated with a capture antibody for total MET. A detection antibody that specifically recognizes phosphorylated tyrosine residues is then used to quantify the level of MET phosphorylation.[8]

  • Apoptosis Assay:

    • Induction of apoptosis can be measured using various methods, such as an ELISA for single-stranded DNA (a marker of apoptosis) or by detecting cleaved caspase-3 via Western blot.[1][2]

  • Cell Migration and Invasion Assays:

    • The effect of the inhibitor on cell migration and invasion can be assessed using a Boyden chamber assay. Cells are placed in the upper chamber, and a chemoattractant (like HGF) is placed in the lower chamber. For invasion assays, the membrane between the chambers is coated with Matrigel. The number of cells that migrate or invade to the lower chamber is quantified after a specific time.[1]

In Vivo Xenograft Studies
  • Tumor Implantation:

    • Cancer cells (e.g., GTL-16 or U87MG) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at specified doses and schedules.[1]

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-MET).[1][2]

Signaling Pathways and Visualization

MET Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates on key tyrosine residues in its kinase domain. This activation creates docking sites for various downstream signaling molecules, leading to the activation of several key pathways that promote cell proliferation, survival, migration, and invasion. The primary signaling cascades initiated by MET activation include the RAS/MAPK pathway and the PI3K/AKT pathway.[7][13][14] this compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of MET, thereby inhibiting all downstream signaling.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K PF04217903 This compound PF04217903->MET RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration/ Invasion AKT->Migration In_Vivo_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization tumor_growth->randomize treatment Treatment Group (this compound) randomize->treatment control Control Group (Vehicle) randomize->control measure Tumor Volume Measurement treatment->measure control->measure analysis Data Analysis (Tumor Growth Inhibition) measure->analysis

References

PF-04217903: A Tool for Validating c-Met in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective c-Met inhibitor PF-04217903 serves as a critical tool compound for validating the therapeutic potential of targeting the c-Met signaling pathway. This guide provides an objective comparison of this compound with other c-Met inhibitors, supported by experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[3][6][7][8][9] Its exquisite selectivity, with over 1,000-fold greater affinity for c-Met compared to a large panel of other kinases, makes it an ideal tool for dissecting the specific roles of c-Met in cancer biology.[7][8][9][10][11]

Comparative Performance of c-Met Inhibitors

The efficacy of a tool compound is best understood in the context of its alternatives. The following tables summarize the in vitro potency of this compound against the c-Met kinase and in c-Met-driven cancer cell lines, compared to other well-characterized c-Met inhibitors.

Table 1: Biochemical Potency of c-Met Inhibitors

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compound c-MetKinase Assay4.8[5][6]3.1 - 142[2]
Crizotinibc-Met, ALKKinase Assay-8[12], 11[7]
Cabozantinibc-Met, VEGFR2Kinase Assay-1.3[8], 5.4[13]
Tepotinibc-MetKinase Assay-4[14]
Capmatinibc-MetKinase Assay-0.13[15][16]

Table 2: Cellular Potency of c-Met Inhibitors in c-Met Amplified/Overexpressing Cell Lines

CompoundCell LineAssay TypeIC50 (nM)
This compound GTL-16 (gastric)Proliferation12[1][4][6]
This compound H1993 (NSCLC)Proliferation30[1][4][6]
This compound NCI-H441 (NSCLC)Migration/Invasion7 - 12.5[4][6]
CrizotinibGTL-16 (gastric)Proliferation9.7[7]
CrizotinibEBC-1, H1993 (NSCLC)Proliferation10[12]
CabozantinibHep3B (HCC)Proliferation15,200[13]
CabozantinibHuh7 (HCC)Proliferation9,100[13]
TepotinibEBC-1 (NSCLC)c-Met Phosphorylation9[14]
CapmatinibSNU-5 (gastric)Proliferation1.2[16]
CapmatinibH441 (NSCLC)Colony Formation~0.5[16]

Visualizing the c-Met Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches used to validate c-Met inhibition, the following diagrams are provided.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion PF04217903 This compound PF04217903->P Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow start Start seed_cells Seed c-Met dependent cancer cells in 96-well plate start->seed_cells treat_inhibitor Treat cells with varying concentrations of this compound and control inhibitors seed_cells->treat_inhibitor incubate Incubate for 72 hours treat_inhibitor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for a cell proliferation (MTT) assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize c-Met inhibitors.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials: Recombinant human c-Met kinase, kinase buffer, ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • In a microplate, combine the c-Met enzyme, substrate, and test compound in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production or remaining ATP.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of the c-Met receptor within a cellular context.

  • Reagents and Materials: c-Met-dependent cancer cell line (e.g., GTL-16), cell culture medium, HGF (if stimulating), test compounds, lysis buffer, and an ELISA-based detection kit for phosphorylated c-Met.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).

    • For ligand-induced phosphorylation, stimulate the cells with HGF.

    • Lyse the cells to release cellular proteins.

    • Quantify the amount of phosphorylated c-Met in the cell lysates using a sandwich ELISA. This typically involves a capture antibody specific for total c-Met and a detection antibody that recognizes the phosphorylated form of the receptor.[17]

    • Determine the IC50 value for the inhibition of c-Met phosphorylation.

Cell Proliferation (MTT) Assay

This assay assesses the impact of a c-Met inhibitor on the viability and proliferation of cancer cells that are dependent on c-Met signaling.

  • Reagents and Materials: c-Met-dependent cancer cell line, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).[18][19]

  • Procedure:

    • Seed cells at a low density in a 96-well plate.[1]

    • After allowing the cells to attach, treat them with a range of concentrations of the test compound.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[1]

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[18][20]

    • Add a solubilizing agent to dissolve the formazan crystals.[18][20]

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[19][20] The intensity of the color is proportional to the number of viable cells.

    • Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of a c-Met inhibitor in a physiological setting.

  • Model System: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with a human cancer cell line that exhibits c-Met pathway activation (e.g., GTL-16 or U87MG).

  • Procedure:

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer the test compound (e.g., this compound) or a vehicle control to the mice, typically via oral gavage, on a predetermined schedule and dose.

    • Monitor tumor growth over time by measuring tumor volume with calipers.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of c-Met phosphorylation and downstream signaling pathways, and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[21]

Conclusion

This compound stands out as a highly selective and potent c-Met inhibitor, making it an invaluable tool for researchers investigating the intricacies of c-Met signaling in cancer. Its well-characterized in vitro and in vivo activities provide a solid foundation for validating c-Met as a therapeutic target and for the preclinical evaluation of novel c-Met-targeting agents. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for the effective utilization of this compound in c-Met-related cancer research.

References

Safety Operating Guide

Proper Disposal of PF-04217903: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The primary directive for the disposal of PF-04217903, as with most research chemicals, is to treat it as hazardous waste. This necessitates following established laboratory and institutional guidelines, as well as local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][2]

Step-by-Step Disposal Procedure

A systematic approach is crucial for the safe disposal of this compound. The following steps outline a general procedure that should be adapted to comply with your institution's specific protocols.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[1][4] this compound waste should not be mixed with incompatible materials. For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[1]

  • Container Selection and Labeling: Use only approved, compatible, and leak-proof containers for waste collection.[4][5] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), concentration, and the date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[1][5][6] The SAA should be inspected weekly for any signs of leakage.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[7] Do not attempt to treat or dispose of the chemical waste yourself.

Key Disposal Considerations

ParameterGuidelineSource
Disposal Method Must be disposed of as hazardous waste through a licensed professional service.[7]
Prohibited Actions Do not dispose of in regular trash, via evaporation (including in fume hoods), or down the drain.[1][2][1][2]
Container Type Use appropriate, compatible, and properly sealed containers. Plastic is often preferred.[4][5][4][5]
Labeling Clearly label with "Hazardous Waste" and the chemical name.
Storage Store in a designated Satellite Accumulation Area (SAA).[1][5][6][1][5][6]
Empty Containers Empty containers that held this compound should also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste (Avoid Incompatibles) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA for Leaks E->F G Contact EHS or Licensed Waste Disposal Service E->G Container Full F->E No Leak F->G Leak Detected or Container Full H End: Professional Waste Collection & Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in experimental settings is a precursor to its disposal. The Safety Data Sheet (SDS) for this compound indicates that it should be handled by personnel trained and familiar with potent active pharmaceutical ingredients, preferably in a laboratory fume hood.[3] Accidental spills should be cordoned off, and personnel should wear self-contained breathing apparatus, protective clothing, and heavy rubber gloves during cleanup.[3]

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.